3-Bromothieno[3,2-c]pyridin-4(5H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQWPCIUPRUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593953 | |
| Record name | 3-Bromothieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-83-7 | |
| Record name | 3-Bromothieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 799293-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Introduction
3-Bromothieno[3,2-c]pyridin-4(5H)-one is a crucial heterocyclic building block in the landscape of pharmaceutical research and development. Its structural motif is a key component in the synthesis of a variety of biologically active compounds. Notably, it serves as a foundational scaffold for the development of kinase inhibitors and other therapeutic agents targeting inflammatory diseases and cancer.[1][2] The strategic placement of the bromine atom on the thiophene ring provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions, enabling the rapid diversification of compound libraries in drug discovery programs.[2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, detailing the underlying chemical principles, experimental protocols, and critical process considerations.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly approached via two primary strategies:
-
Late-Stage Bromination: This approach involves the initial construction of the thieno[3,2-c]pyridin-4(5H)-one core, followed by the selective bromination of the 3-position.
-
Convergent Synthesis: This strategy utilizes a pre-brominated thiophene derivative as a starting material, which is then elaborated to construct the fused pyridinone ring.
This guide will focus on the more direct and commonly employed late-stage bromination approach.
Diagram of the Synthetic Pathway
Caption: General synthetic scheme for this compound via late-stage bromination.
Late-Stage Bromination: A Detailed Protocol
The most prevalent and efficient method for the synthesis of this compound involves the direct electrophilic bromination of the parent thieno[3,2-c]pyridin-4(5H)-one. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high selectivity.[3][4]
Mechanism of Bromination
The reaction proceeds via an electrophilic aromatic substitution mechanism. The thieno[3,2-c]pyridin-4(5H)-one, being an electron-rich heterocyclic system, is susceptible to attack by an electrophilic bromine species. While NBS itself is not highly electrophilic, in the presence of a suitable solvent or a catalytic amount of acid, it can generate a more potent brominating agent.[5] The reaction is highly regioselective for the 3-position of the thiophene ring, which is the most electron-rich and sterically accessible position for electrophilic attack.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thieno[3,2-c]pyridin-4(5H)-one | 27685-92-3 | C₇H₅NOS | 151.19 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
To a solution of thieno[3,2-c]pyridin-4(5H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF), cooled to 0 °C, add N-bromosuccinimide (1 equivalent) portion-wise.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and then remove the solvent in vacuo.
-
Partition the crude residue between a saturated aqueous solution of ammonium chloride and dichloromethane (DCM).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude product.
-
The product can often be obtained in high purity without further purification. If necessary, recrystallization or column chromatography can be employed.
This protocol is adapted from a similar transformation described in the literature.[1]
Key Considerations and Causality
-
Choice of Solvent: Anhydrous THF is a suitable solvent as it is relatively inert to the reaction conditions and effectively dissolves the starting material.
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of NBS helps to control the reaction rate and minimize the formation of potential side products.
-
Stoichiometry: Using a 1:1 molar ratio of the thienopyridinone to NBS is crucial to avoid over-bromination.
-
Work-up Procedure: The aqueous ammonium chloride wash is employed to quench any remaining reactive bromine species and to remove the succinimide byproduct.
Characterization Data
The successful synthesis of this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| Appearance | Solid |
| Melting Point | 273-278 °C |
| CAS Number | 799293-83-7 |
Data sourced from commercial suppliers and chemical databases.[2][6][7]
Applications in Drug Discovery
The 3-bromo substituent on the thieno[3,2-c]pyridin-4(5H)-one core is a key functional group that allows for further synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties.[8][9] This synthetic versatility is instrumental in the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery. Thienopyridine derivatives have shown promise as potassium channel inhibitors and have been investigated for the treatment of cancer, arrhythmias, and autoimmune diseases.[1]
Illustrative Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling of this compound for library diversification.
Conclusion
The synthesis of this compound via late-stage bromination of the parent heterocycle is a robust and efficient method. This technical guide has provided a detailed protocol, mechanistic insights, and highlighted the critical parameters for a successful synthesis. The strategic importance of this building block in medicinal chemistry, owing to its facile derivatization, underscores the value of a reliable and well-understood synthetic route.
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
3-Bromothieno[3,2-c]pyridin-4(5H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Abstract
The thieno[3,2-c]pyridine core is a prominent heterocyclic scaffold recognized for its significant utility in medicinal chemistry and materials science.[1] This guide focuses on a key derivative, this compound (CAS No. 799293-83-7), a versatile synthetic intermediate prized for its strategic placement of reactive functional groups. We will provide an in-depth exploration of its physicochemical properties, reactivity, and proven applications, particularly its role as a foundational building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of modern drug discovery, offering rigid three-dimensional structures that can be precisely decorated to achieve high-affinity interactions with biological targets. Among these, the thieno[3,2-c]pyridine scaffold has emerged as a "privileged" structure, appearing in a wide array of bioactive molecules.[1][2] This bicyclic system, which combines the electronic properties of a thiophene ring with those of a pyridine ring, serves as the core for compounds targeting neurological disorders, cancer, and inflammatory conditions.[1][2]
This compound is a particularly valuable derivative of this scaffold. The bromine atom at the 3-position provides a reliable and versatile reactive handle for introducing molecular diversity through modern cross-coupling chemistry.[3] Simultaneously, the pyridin-4-one moiety offers additional sites for chemical modification at the nitrogen and carbonyl positions. This trifecta of reactivity makes it an ideal starting point for the construction of diverse chemical libraries aimed at complex biological targets such as ion channels and epigenetic modulators.[3][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification strategies, and for understanding the molecule's potential behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 799293-83-7 | [3][5] |
| Molecular Formula | C₇H₄BrNOS | [3][5][6] |
| Molecular Weight | 230.08 g/mol | [5][6] |
| IUPAC Name | 3-bromo-5H-thieno[3,2-c]pyridin-4-one | [3][7] |
| Melting Point | 273-278 °C | [5][8] |
| Predicted Density | 1.801 ± 0.06 g/cm³ | [5] |
| Predicted XLogP3 | 1.7 | [5][7] |
| Predicted PSA | 57.3 Ų | [5] |
The molecule exists predominantly in the lactam form, as depicted by the "(5H)-one" nomenclature, though it can exhibit lactam-lactim tautomerism. The planarity of the bicyclic system, combined with the electron-withdrawing nature of the bromine atom and the carbonyl group, dictates its electronic profile and subsequent reactivity.
Synthesis and Chemical Reactivity
While a definitive, peer-reviewed synthesis specifically for this compound is not detailed in the preliminary literature, a plausible synthetic pathway involves the construction of the thieno[3,2-c]pyridine core followed by regioselective bromination. Methods like the Gewald reaction are known for creating substituted aminothiophenes, which can be further elaborated and cyclized to form the pyridinone ring.[9] Subsequent bromination, likely using a mild brominating agent such as N-Bromosuccinimide (NBS) at low temperatures, can introduce the bromine at the C3 position, a reaction demonstrated on the parent scaffold.[4]
The true synthetic value of this compound lies in its predictable and versatile reactivity at three key positions.
The C3-Position: A Hub for Cross-Coupling Reactions
The bromine atom at the C3 position is the primary site for diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the facile formation of C-C and C-N bonds, enabling rapid access to a vast chemical space.[3] This is the most powerful feature of the molecule for library synthesis.
-
Suzuki-Miyaura Coupling: Enables the formation of a C-C bond with various aryl and heteroaryl boronic acids or esters. This is a cornerstone reaction for creating biaryl structures, which are common motifs in kinase inhibitors.[3][10]
-
Buchwald-Hartwig Amination: Facilitates the construction of C-N bonds by coupling with a wide range of primary and secondary amines. This is critical for introducing functionalities that can modulate solubility, form hydrogen bonds, or occupy specific pockets in a protein active site.[11][12]
-
Sonogashira Coupling: Forms a C-C bond with terminal alkynes, introducing a rigid linear linker that can be used to probe deeper into binding pockets or be further functionalized.[11]
The N5 and C4 Positions: A Dual-Action Site for Further Functionalization
The pyridinone ring offers two additional points for modification, allowing for sequential or orthogonal synthetic strategies.
-
N-Alkylation/Arylation: The lactam nitrogen (N5) possesses a proton that can be removed by a suitable base, and the resulting anion can act as a nucleophile to attack various electrophiles, allowing for the introduction of alkyl or aryl groups.
-
Carbonyl Transformation: The lactam carbonyl at C4 can be converted into a more reactive functional group. A key transformation is its reaction with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro-thieno[3,2-c]pyridine intermediate.[4] This chloro-derivative is now highly activated for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of amines, alcohols, or other nucleophiles at the C4 position.[4]
This two-step sequence dramatically expands the synthetic potential, enabling functionalization at a position that is otherwise unreactive.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it a highly sought-after precursor for synthesizing molecules targeting several important classes of proteins.
-
Potassium Channel Modulators: Derivatives of the thienopyridine scaffold have been specifically investigated as inhibitors of voltage-gated potassium channels like Kv1.3 and Kv1.5.[3][4] These channels are considered high-value targets for treating autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis), atrial fibrillation, and type-2 diabetes.[4]
-
BET Inhibitors: This compound is a key precursor in the synthesis of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins.[3] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. Their inhibition is a promising therapeutic strategy for targeting various cancers and inflammatory diseases.[3]
-
Kinase Inhibitors: The thienopyridine core is a common scaffold in kinase inhibitors. The ability to rapidly diversify the molecule at the C3 position allows for the exploration of structure-activity relationships (SAR) needed to achieve potency and selectivity against specific kinases, such as Pim-1, which are often overexpressed in cancers.[8][13]
Representative Experimental Protocols
The following protocols are generalized procedures based on established methods for analogous substrates and are provided for illustrative purposes. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 3-aryl-thieno[3,2-c]pyridin-4(5H)-one derivative.
Methodology:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).[4]
-
Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 2-18 hours. The reaction can also be performed under microwave irradiation for faster conversion.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Two-Step C4-Amination via a Chloro Intermediate
Objective: To synthesize a 4-amino-3-bromothieno[3,2-c]pyridine derivative.
Step A: Synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine [4]
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in phosphorus oxychloride (POCl₃) (10-20 eq.).
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.
-
Cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the residue by slowly adding it to ice water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude chloro-intermediate, which can often be used in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution (SₙAr) with an Amine [4]
-
Dissolve the crude 3-Bromo-4-chlorothieno[3,2-c]pyridine (1.0 eq.) in an anhydrous solvent such as ethanol (EtOH) or N,N-Dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1-1.5 eq.) followed by an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-2.0 eq.).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between DCM and a saturated sodium chloride solution.
-
Dry the organic layer (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final 4-amino derivative.
Conclusion
This compound is a high-value, strategically functionalized heterocyclic building block. Its true utility is realized through the power of modern synthetic chemistry, where the C3-bromo handle serves as a versatile anchor point for diversification via robust palladium-catalyzed cross-coupling reactions. Complemented by reactivity at the C4 and N5 positions, this molecule provides chemists with multiple avenues to rapidly generate novel and complex molecular architectures. Its demonstrated role as a precursor to potent modulators of challenging drug targets, including potassium channels and BET bromodomains, cements its status as a critical tool for advancing medicinal chemistry and drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 3. This compound|CAS 799293-83-7 [benchchem.com]
- 4. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. PubChemLite - this compound (C7H4BrNOS) [pubchemlite.lcsb.uni.lu]
- 8. This compound [myskinrecipes.com]
- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Bromothieno[3,2-c]pyridin-4(5H)-one (CAS No. 799293-83-7): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Bromothieno[3,2-c]pyridin-4(5H)-one, a pivotal heterocyclic building block in medicinal chemistry. The document delineates its physicochemical properties, provides a detailed plausible synthesis pathway, and explores its reactivity, with a particular focus on its application in the synthesis of advanced drug candidates. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Strategic Importance of the Thienopyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, fused heterocyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The incorporation of a bromine atom at the 3-position of the thieno[3,2-c]pyridin-4(5H)-one nucleus, as in the title compound, introduces a versatile synthetic handle for diversification, primarily through metal-catalyzed cross-coupling reactions. This strategic placement of a reactive center allows for the systematic exploration of the chemical space around the core, a crucial aspect of modern drug discovery programs. This guide will delve into the specifics of this compound, a molecule that serves as a gateway to novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 799293-83-7 | [1] |
| Molecular Formula | C₇H₄BrNOS | [2] |
| Molecular Weight | 230.08 g/mol | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 273-278°C | [3] |
| Canonical SMILES | C1=CNC(=O)C2=C1SC=C2Br | [2] |
| InChI Key | AMWQWPCIUPRUFH-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Plausible Multi-step Approach
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is outlined below. The strategy hinges on the initial construction of a substituted 2-aminothiophene core, followed by the annulation of the pyridinone ring, and a final bromination step.
Caption: Retrosynthetic analysis of this compound.
Step 1: Gewald Aminothiophene Synthesis of a 2-Aminothiophene-3-carboxylate Intermediate
The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][4] This multicomponent reaction brings together a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Workflow for the Gewald Reaction:
References
An In-Depth Technical Guide to the Molecular Structure and Application of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
This guide provides an in-depth exploration of 3-Bromothieno[3,2-c]pyridin-4(5H)-one, a heterocyclic building block of significant interest in modern medicinal chemistry. We will dissect its molecular architecture, outline robust protocols for its synthesis and subsequent derivatization, and contextualize its application in the development of targeted therapeutics. The narrative is structured to provide not just procedural steps, but the underlying chemical logic that informs these methodologies, ensuring a transferable understanding for researchers, scientists, and drug development professionals.
Introduction: The Thienopyridinone Scaffold
The thieno[3,2-c]pyridin-4(5H)-one core is a privileged scaffold in drug discovery. This fused heterocyclic system, comprising a thiophene ring fused to a pyridinone ring, offers a rigid, three-dimensional structure with strategically positioned hydrogen bond donors and acceptors. This arrangement is conducive to high-affinity interactions with a variety of biological targets. The introduction of a bromine atom at the 3-position of this scaffold yields this compound, a versatile intermediate whose true value lies in the reactivity of its carbon-bromine bond. This halogen serves as a synthetic handle, enabling a diverse array of functionalizations through modern cross-coupling chemistry and empowering the rapid generation of compound libraries for biological screening.[1][2]
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its structure and inherent properties.
Systematic Identification and Core Structure
This compound is a bicyclic heteroaromatic compound. The fusion of the electron-rich thiophene ring with the electron-deficient pyridinone ring creates a unique electronic landscape. The lone pair of the nitrogen atom in the pyridinone ring participates in resonance, imparting a planar character to the core structure, which is often crucial for binding in the constrained active sites of enzymes. The bromine atom at the C3 position is located on the thiophene ring, ortho to the sulfur atom.
Caption: Fig. 1: Structure of this compound
Physicochemical Data Summary
The key physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 799293-83-7 | [1] |
| Molecular Formula | C₇H₄BrNOS | [3][4] |
| Molecular Weight | 230.08 g/mol | [4] |
| Monoisotopic Mass | 228.9197 Da | [3] |
| Appearance | Solid | [2] |
| Melting Point | 273-278°C | [2] |
| Storage | 2-8°C | [2] |
| IUPAC Name | 3-bromo-5H-thieno[3,2-c]pyridin-4-one | [1] |
Part 2: Synthesis and Key Reactivity
The utility of a building block is defined by the reliability of its synthesis and the predictability of its subsequent reactions. Here, we outline a robust, field-proven approach for both.
Protocol 1: Synthesis via Electrophilic Bromination
The most direct and logical synthesis of the title compound involves the electrophilic bromination of the commercially available precursor, thieno[3,2-c]pyridin-4(5H)-one. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its high selectivity for brominating electron-rich thiophene rings under mild conditions, minimizing side reactions. A similar strategy has been successfully employed for related thienopyridine scaffolds.[5]
Rationale: The thiophene ring is significantly more activated towards electrophilic aromatic substitution than the pyridinone ring. The sulfur atom directs electrophiles primarily to the C2 and C3 positions. The inherent electronics of the fused system favor substitution at the C3 position, leading to the desired product with high regioselectivity.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thieno[3,2-c]pyridin-4(5H)-one (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction exotherm and prevent potential over-bromination.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-water. The product will typically precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any succinimide byproduct.
-
Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like Ethanol/water or by column chromatography.
Caption: Fig. 2: Workflow for the Synthesis of the Title Compound
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The C3-bromine atom is the key to the synthetic utility of this molecule, serving as an ideal leaving group in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern organic synthesis for its functional group tolerance and reliability.[6]
Mechanism Rationale: The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the C-Br bond of the thienopyridinone, forming a Pd(II) complex. This is typically the rate-determining step.[7]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: Fig. 3: Catalytic Cycle of the Suzuki-Miyaura Reaction
Part 3: Spectroscopic and Structural Characterization
Caption: Fig. 4: Standard Workflow for Structural Verification
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~11-12 ppm (br s, 1H): N-H proton of the lactam. δ ~7.5-8.0 ppm (d, 1H): C7-H proton. δ ~7.0-7.5 ppm (s, 1H): C2-H proton. δ ~6.5-7.0 ppm (d, 1H): C6-H proton. | The lactam proton is deshielded and often broad due to exchange. The aromatic protons appear in the expected region, with the pyridine protons (C6, C7) showing doublet coupling to each other. The C2 proton on the thiophene ring appears as a singlet. |
| ¹³C NMR | δ ~160-165 ppm: C4 (carbonyl carbon). δ ~140-150 ppm: Quaternary carbons C3a, C7a. δ ~110-135 ppm: Aromatic CH carbons (C2, C6, C7). δ ~95-105 ppm: C3 (carbon attached to bromine). | The carbonyl carbon is significantly downfield. The C-Br carbon (C3) is expected to be shielded relative to other aromatic carbons but its exact position can vary. Data from the parent compound suggests other carbons will fall in the typical aromatic range.[11] |
| FT-IR | ~3200 cm⁻¹ (broad): N-H stretch. ~1650 cm⁻¹ (strong): C=O (amide I band) stretch. ~1600, ~1480 cm⁻¹: C=C aromatic stretches. ~600-700 cm⁻¹: C-Br stretch. | These are characteristic vibrational frequencies that confirm the presence of the key functional groups: the lactam (amide) moiety, the aromatic system, and the carbon-halogen bond. |
| HRMS | [M+H]⁺ m/z ~229.9270 [M-H]⁻ m/z ~227.9124 | High-Resolution Mass Spectrometry provides an exact mass that can confirm the elemental composition (C₇H₄BrNOS) with high confidence. The predicted values are readily available.[3] |
Part 4: Applications in Drug Discovery
The true value of this compound is realized when it is used as a starting point for creating more complex molecules with therapeutic potential. Its structure is a gateway to several important classes of protein inhibitors.
-
Potassium Channel Modulators: Derivatives of the thienopyridine core have been investigated as inhibitors of voltage-gated potassium channels like Kv1.3 and Kv1.5.[1] These channels are implicated in autoimmune diseases and cardiac arrhythmias, making them important therapeutic targets.
-
BET Inhibitors: This scaffold is a key precursor in the synthesis of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4).[1] BET proteins are epigenetic "readers" that play a critical role in regulating gene transcription. Their inhibition is a promising strategy for treating various cancers and inflammatory diseases.[12]
-
Kinase Inhibitors: The thienopyridinone structure can serve as a "hinge-binding" motif in kinase inhibitors, a major class of oncology drugs.[2] The bromine allows for the introduction of various side chains that can target the solvent-exposed regions of the kinase active site, enabling the optimization of potency and selectivity.
Caption: Fig. 5: Role as a Scaffold for Library Diversification
Conclusion
This compound is more than a simple chemical; it is an enabling tool for medicinal chemistry. Its molecular structure, characterized by a rigid heterocyclic core and a strategically placed reactive bromine atom, provides a reliable and versatile platform for the synthesis of novel, biologically active compounds. The methodologies for its synthesis and derivatization are robust and grounded in well-understood chemical principles, allowing researchers to confidently design and execute synthetic campaigns targeting a range of diseases. As the demand for novel and selective small molecule therapeutics continues to grow, the importance of such well-characterized and versatile building blocks will only increase.
References
- 1. This compound|CAS 799293-83-7 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. PubChemLite - this compound (C7H4BrNOS) [pubchemlite.lcsb.uni.lu]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of thieno[3,2-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Thieno[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold, a fused heterocyclic system, represents a privileged structure in medicinal chemistry due to its diverse and potent biological activities. As a versatile building block, its derivatives have been extensively investigated for a wide range of therapeutic applications, demonstrating significant potential in oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the multifaceted biological profile of thieno[3,2-c]pyridine derivatives and their related isomers. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds. The synthesis of technical data with practical, field-proven methodologies aims to equip researchers and drug development professionals with the critical knowledge needed to advance the exploration of this promising class of compounds.
The Thieno[3,2-c]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of a thiophene ring with a pyridine ring gives rise to several isomers, collectively known as thienopyridines. The thieno[3,2-c]pyridine system, in particular, has garnered significant attention for its role in the development of bioactive molecules. Its unique electronic and structural properties allow for diverse chemical modifications, making it an ideal template for designing targeted therapies. Research has demonstrated that derivatives of this scaffold can interact with a multitude of biological targets, leading to a broad spectrum of pharmacological effects. This guide will explore the most significant of these activities, focusing on anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties.
Anticancer Activity: Targeting Key Oncogenic Pathways
The most extensively studied application of thienopyridine derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.
Mechanism of Action
-
Hedgehog (Hh) Signaling Pathway Inhibition: The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several human cancers. Thieno[3,2-c]pyridine derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a key transducer of the Hh signal, thereby inhibiting downstream signaling and tumor growth.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for cancer cell growth and survival. Certain thieno[2,3-c]pyridine derivatives have been identified as potent Hsp90 inhibitors, leading to the degradation of oncoproteins and induction of cell cycle arrest. One notable compound, 6i , induced G2 phase arrest and cell death.
-
Kinase Inhibition: Over-activation of non-receptor tyrosine kinases like Src is a hallmark of many cancers. Thieno[3,2-b]pyridine derivatives have been synthesized to act as potent inhibitors of Src, highlighting their potential in cancer therapy.
Caption: Inhibition of the Hedgehog pathway by thieno[3,2-c]pyridine derivatives.
Quantitative Data: Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative thienopyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 6i | HSC3 (Head and Neck) | MTT | 10.8 | |
| 6i | T47D (Breast) | MTT | 11.7 | |
| 6i | RKO (Colorectal) | MTT | 12.4 | |
| 6i | MCF7 (Breast) | MTT | 16.4 | |
| 6a | HSC3 (Head and Neck) | MTT | 14.5 | |
| 6a | RKO (Colorectal) | MTT | 24.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of thienopyridine derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To measure the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which reflects the percentage of surviving cells.
Materials:
-
Thienopyridine compounds
-
Cancer cell line (e.g., MCF7, RKO)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Thieno[3,2-c]pyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.
Spectrum of Activity
Studies have shown that these compounds are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Antifungal activity has also been observed, for instance, against Aspergillus niger. The antimicrobial efficacy is highly dependent on the substituents on the thienopyridine core, highlighting the importance of structure-activity relationship (SAR) studies in optimizing their potency.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for a series of 5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine derivatives.
| Compound | S. aureus (µg/mL) | S. pyogenes (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | A. niger (µg/mL) | Reference |
| 2a | 100 | 100 | 200 | 250 | 250 | |
| 2b | 125 | 100 | 200 | 200 | 200 | |
| 2c | 200 | 250 | 125 | 100 | 100 | |
| 2d | 100 | 125 | 200 | 250 | 200 | |
| Ampicillin | 250 | 100 | 100 | 100 | - | |
| Chloramphenicol | 50 | 50 | 50 | 50 | - | |
| Griseofulvin | - | - | - | - | 100 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the broth microdilution method used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Thienopyridine compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory and Neuropharmacological Activities
Beyond cancer and infectious diseases, thieno[3,2-c]pyridine derivatives have shown potential in treating inflammatory conditions and neurological disorders.
Anti-inflammatory and Analgesic Effects
Certain derivatives have exhibited strong anti-inflammatory and analgesic properties in vivo. The mechanism for this activity may involve the inhibition of potassium channels, which are implicated in autoimmune and inflammatory diseases, or the inhibition of enzymes like IKKβ, which are key in inflammatory signaling pathways.
Antipsychotic Potential
Thieno[3,2-c]pyridine derivatives have been synthesized and evaluated for potential antipsychotic activity. These compounds show a high affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine D2 receptors. This receptor binding profile is of interest for developing atypical antipsychotics with potentially fewer side effects. Electrophysiological studies have confirmed that these molecules can distinctively affect dopamine neurons.
Caption: A simplified workflow for the evaluation of antipsychotic potential.
Conclusion and Future Directions
The thieno[3,2-c]pyridine scaffold and its isomers are undoubtedly a rich source of biologically active compounds with significant therapeutic potential. The diverse activities, ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic, underscore the versatility of this heterocyclic system. The ability to modulate the biological profile through targeted chemical modifications provides a powerful tool for drug discovery.
Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets. A deeper understanding of their mechanisms of action, supported by advanced in silico modeling and comprehensive in vivo studies, will be crucial. The development of structure-activity relationships will guide the design of next-generation thienopyridine-based drugs with improved efficacy and safety profiles, paving the way for their potential clinical translation.
3-Bromothieno[3,2-c]pyridin-4(5H)-one: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of the Thieno[3,2-c]pyridin-4-one Core
In the landscape of contemporary medicinal chemistry, the discovery of novel heterocyclic scaffolds that serve as platforms for the development of targeted therapeutics is of paramount importance. The thieno[3,2-c]pyridin-4-one core has emerged as a privileged structure, underpinning the development of a diverse range of biologically active molecules. This fused heterocyclic system, which marries the electron-rich thiophene ring with a pyridinone moiety, has been successfully employed in the creation of agents targeting neurological disorders, inflammatory conditions, and various forms of cancer.[1][2]
The strategic introduction of a bromine atom at the 3-position of the thieno[3,2-c]pyridin-4(5H)-one scaffold dramatically enhances its utility as a starting material in drug discovery. This bromo-substituent serves as a versatile chemical handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, a critical process in the optimization of lead compounds. The ability to readily introduce a variety of substituents at this position provides medicinal chemists with a powerful tool to modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, chemical diversification, and therapeutic applications of 3-Bromothieno[3,2-c]pyridin-4(5H)-one, offering a practical resource for scientists engaged in the pursuit of novel therapeutics.
Synthesis of the Core Scaffold: A Step-by-Step Approach
Proposed Synthetic Pathway
The proposed synthesis begins with the Gewald reaction to form a 2-aminothiophene, which is then cyclized with a suitable partner to form the thieno[3,2-c]pyridin-4(5H)-one ring system. Subsequent diazotization of an amino group at the 3-position, followed by a Sandmeyer-type bromination, yields the desired product.
Detailed Experimental Protocol
Step 1: Synthesis of a 3-Aminothieno[3,2-c]pyridin-4(5H)-one Intermediate
This step can be adapted from the one-pot synthesis of related N-aminothieno[3,2-c]pyridin-4-ones.[2][3] The specific starting materials for the initial Gewald reaction will determine the substitution pattern on the pyridine ring. For the unsubstituted core, a suitable starting material would be a protected 4-piperidone derivative.
-
Gewald Reaction: To a stirred solution of a suitable β-ketoester or a protected 4-piperidone derivative, elemental sulfur, and a cyano-active methylene compound (e.g., cyanoacetamide) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated 2-aminothiophene derivative by filtration, wash with water, and dry.
-
Cyclization: The resulting 2-aminothiophene can then be cyclized to the thieno[3,2-c]pyridin-4(5H)-one core. This can be achieved by reacting the aminothiophene with a suitable C2 synthon, such as an α,β-unsaturated ester, under thermal or acid-catalyzed conditions. For the synthesis of a 3-amino substituted core, a different strategy involving cyclization of a precursor with hydrazine hydrate has been reported.[3]
Step 2: Sandmeyer Reaction for Bromination
The Sandmeyer reaction is a well-established method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[4][5]
-
Diazotization: Dissolve the 3-aminothieno[3,2-c]pyridin-4(5H)-one intermediate in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Chemical Diversification: Unleashing the Potential of the 3-Bromo Substituent
The true power of this compound as a starting material lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 3-position, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for introducing aryl and heteroaryl moieties, which are common features in many drug molecules.
Representative Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines. This is particularly valuable for accessing compounds with diverse hydrogen bonding capabilities and basic centers, which can be crucial for target engagement and pharmacokinetic properties.
Representative Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the method of choice for introducing terminal alkynes, which can serve as valuable handles for further transformations (e.g., click chemistry) or as integral parts of the final pharmacophore.
Representative Protocol:
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-2.0 eq) and stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The thieno[3,2-c]pyridine scaffold and its isomers have demonstrated significant potential in the development of kinase inhibitors.[3][6][7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to systematically modify the 3-position of the thieno[3,2-c]pyridin-4-one core allows for the optimization of interactions with the ATP-binding pocket of various kinases.
While specific examples of drug candidates derived directly from this compound are not extensively reported in publicly available literature, the broader thienopyridine class has yielded potent inhibitors of several important kinase targets.
Table 2: Representative Thienopyridine-based Kinase Inhibitors and their Targets
| Scaffold | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Thieno[3,2-c]pyridin-4-amine | Bruton's tyrosine kinase (BTK) | 11.8 | [3] |
| Thieno[3,2-c]pyrazol-3-amine | Glycogen synthase kinase 3β (GSK-3β) | 3.1 | [6] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | Casein Kinase 1 (CK1) | <100 | [7] |
| Thieno[2,3-d]pyrimidin-4-ylthio-carboxylic acid | Casein Kinase 2 (CK2) | 100 | [1] |
These examples highlight the potential of the thieno[3,2-c]pyridine scaffold to generate potent and selective kinase inhibitors. The 3-bromo starting material is an ideal entry point for the synthesis of libraries of analogs for screening against a wide range of kinase targets.
Structure-Activity Relationships (SAR): Guiding Principles for Drug Design
The available literature on thieno[3,2-c]pyridine and related scaffolds provides valuable insights into the structure-activity relationships that govern their biological activity.
-
The 3-Position: As demonstrated by the diverse applications of cross-coupling reactions, the substituent at the 3-position is a key determinant of potency and selectivity. For kinase inhibitors, aryl and heteroaryl groups at this position can form crucial interactions with the hinge region of the ATP-binding pocket. The nature of these aromatic systems, including their size, electronics, and hydrogen bonding potential, can be systematically varied to optimize target engagement.
-
The Pyridinone Nitrogen (N5): The N-H group of the pyridinone ring can act as a hydrogen bond donor, forming important interactions with the target protein. Alkylation or substitution at this position can be explored to modulate solubility, cell permeability, and metabolic stability.
-
The Thiophene Ring: The sulfur atom of the thiophene ring can participate in non-covalent interactions with the target protein. Modifications to the thiophene ring are less common but could be explored to fine-tune the electronic properties of the scaffold.
-
Other Positions on the Pyridine Ring: Substitution at other available positions on the pyridine ring can be used to further optimize the properties of the molecule, for example, by introducing solubilizing groups or blocking potential sites of metabolism.
Conclusion: A Privileged Starting Material for Future Discoveries
This compound represents a highly valuable and versatile starting material for drug discovery. Its robust and scalable synthesis, coupled with the exceptional utility of the 3-bromo substituent as a handle for a wide range of chemical transformations, makes it an ideal platform for the construction of diverse compound libraries. The demonstrated success of the broader thienopyridine scaffold in yielding potent and selective modulators of various biological targets, particularly protein kinases, underscores the immense potential of this starting material. For researchers and drug development professionals, this compound offers a gateway to the exploration of novel chemical space and the development of the next generation of targeted therapeutics.
References
- 1. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 6. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thienopyridine core is a key pharmacophore in a variety of biologically active molecules. The bromine substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this important building block.
This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages data from closely related compounds and foundational spectroscopic principles to provide a robust predictive analysis. This approach, common in the early stages of novel compound synthesis, allows researchers to anticipate spectral features and provides a strong basis for the interpretation of experimentally acquired data.
Predicted Spectroscopic Data Summary
The following table summarizes the predicted key spectroscopic data for this compound.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm, with a broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons between δ 110-150 ppm, and a carbonyl carbon around δ 160-170 ppm. |
| IR (KBr) | N-H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹), C=C and C=N stretches (1600-1400 cm⁻¹), and C-Br stretch (below 700 cm⁻¹). |
| MS (ESI+) | Molecular ion peaks [M+H]⁺ at m/z 230 and 232 with approximately equal intensity, characteristic of a monobrominated compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide detailed information about the electronic environment of each proton and carbon atom, respectively.
Methodology: Acquiring High-Resolution NMR Spectra
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of this compound.
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-c]pyridine Core - A Locus of Biological Activity
The thieno[3,2-c]pyridine scaffold, a fused heterocyclic system comprising a thiophene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties and structural rigidity make it an ideal framework for the design of targeted therapeutics.[1] Molecules incorporating this core have shown a wide spectrum of biological activities, finding applications in the development of treatments for neurological disorders and various cancers.[1] The strategic functionalization of this scaffold allows for the fine-tuning of its interaction with biological targets, leading to the development of potent and selective drugs.
This technical guide delves into the discovery and history of a key derivative of this scaffold: 3-Bromothieno[3,2-c]pyridin-4(5H)-one. We will explore its initial synthesis, the chemical principles underpinning its formation, and its evolution into a valuable building block for the creation of novel therapeutic agents.
The Genesis of a Key Intermediate: The First Disclosed Synthesis
The first public disclosure of the synthesis of this compound appears in the patent literature, specifically in the international patent application WO2007066127A2, filed in 2006. This document, focused on the development of thienopyridine compounds as potassium channel inhibitors, outlines a synthetic route that remains a cornerstone for accessing this important molecule.[2] The context of this initial disclosure highlights the immediate recognition of the thieno[3,2-c]pyridin-4-one core as a promising scaffold for modulating ion channel activity, a critical area in drug discovery.
The synthetic strategy detailed in the patent is a multi-step process culminating in a key intramolecular cyclization reaction. This approach provided the first blueprint for obtaining this compound, paving the way for its broader use in medicinal chemistry research.
A Deeper Dive into the Synthesis: The Curtius Rearrangement at its Core
The synthesis of this compound, as outlined in the foundational patent literature, hinges on a classic yet powerful name reaction: the Curtius rearrangement.[3][4][5][6] This reaction provides an elegant method for the conversion of a carboxylic acid to an isocyanate, which then undergoes an intramolecular cyclization to form the desired thienopyridinone ring system.
The overall synthetic pathway can be broken down into the following key transformations:
-
Formation of the Acryloyl Azide: The synthesis commences with (E)-3-(4-bromothiophen-2-yl)acrylic acid. This starting material is converted to the corresponding acryloyl azide. This transformation is typically achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with an azide salt, such as sodium azide.
-
The Curtius Rearrangement and Intramolecular Cyclization: The generated (E)-3-(4-bromo-thiophen-2-yl)-acryloyl azide is then subjected to thermal conditions. This induces the Curtius rearrangement, where the acyl azide rearranges to form a vinyl isocyanate with the concomitant loss of nitrogen gas.[3][4][5][6] This highly reactive isocyanate intermediate is not isolated but undergoes an immediate intramolecular electrophilic cyclization onto the adjacent thiophene ring. This ring-closing step forges the pyridinone portion of the bicyclic system, yielding the target molecule, this compound.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol (Adapted from WO2007066127A2)
Step 1: Synthesis of (E)-3-(4-bromo-thiophen-2-yl)-acryloyl azide
-
To a solution of (E)-3-(4-bromo-thiophen-2-yl)-acrylic acid in a suitable inert solvent (e.g., acetone), add triethylamine at 0 °C.
-
Slowly add ethyl chloroformate to the reaction mixture, maintaining the temperature at 0 °C, to form the mixed anhydride in situ.
-
After stirring for 30 minutes, add a solution of sodium azide in water dropwise.
-
Continue stirring at 0 °C for 1 hour.
-
The resulting solution containing the crude acryloyl azide is used directly in the next step without isolation.
Step 2: Synthesis of 3-Bromo-5H-thieno[3,2-c]pyridin-4-one
-
The crude solution of (E)-3-(4-bromo-thiophen-2-yl)-acryloyl azide is added cautiously to a pre-heated high-boiling point solvent, such as diphenyl ether, at reflux.
-
The reaction mixture is heated for an additional hour to ensure complete cyclization.
-
Upon cooling to room temperature, the product precipitates.
-
The precipitate is collected by filtration, washed with a non-polar solvent (e.g., petroleum spirit), and dried to yield 3-Bromo-5H-thieno[3,2-c]pyridin-4-one as a solid.
Physicochemical Properties and Characterization
This compound is typically isolated as a solid with a melting point in the range of 273-278 °C.[3] Its structure and purity are confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| Appearance | Solid |
| Melting Point | 273-278 °C[3] |
| CAS Number | 799293-83-7 |
Spectroscopic Data (Predicted and Reported)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and thiophene rings.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the seven carbon atoms in the heterocyclic core.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. Predicted m/z for [M+H]⁺ is 229.92698.[7]
A Versatile Building Block in Medicinal Chemistry
The true significance of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom at the 3-position provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) of thieno[3,2-c]pyridine derivatives.
Caption: Role as a key intermediate in drug discovery.
Potassium Channel Inhibitors
As alluded to in the initial patent disclosure, the thieno[3,2-c]pyridin-4-one scaffold is a promising core for the development of potassium channel inhibitors.[2] These ion channels play crucial roles in a variety of physiological processes, and their dysregulation is implicated in diseases such as cardiac arrhythmias, autoimmune disorders, and metabolic diseases. The ability to readily diversify the 3-position of the thieno[3,2-c]pyridin-4-one core has enabled the development of potent and selective inhibitors of specific potassium channels.
BET Bromodomain Inhibitors
More recently, this compound has emerged as a key building block in the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene expression. Their inhibition has shown significant promise as a therapeutic strategy for the treatment of cancer and inflammatory diseases. The thieno[3,2-c]pyridin-4-one scaffold serves as an effective mimic of the acetylated lysine residues that BET bromodomains recognize, and the substituent at the 3-position can be tailored to optimize binding affinity and selectivity.
Conclusion and Future Perspectives
From its initial disclosure in the patent literature as a potential potassium channel modulator, this compound has evolved into a cornerstone of modern medicinal chemistry. Its straightforward synthesis, centered around the robust Curtius rearrangement, and the versatility of its bromine handle for further chemical modification have cemented its status as a privileged scaffold. The successful application of this building block in the development of both potassium channel inhibitors and BET bromodomain inhibitors underscores the power of scaffold-based drug design. As our understanding of the biological roles of these and other target classes deepens, it is certain that the history of this compound will continue to be written through the discovery of new and innovative therapeutic agents.
References
- 1. Bromodomain-Selective BET Inhibitors Are Potent Antitumor Agents against MYC-Driven Pediatric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Potassium Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. PubChemLite - this compound (C7H4BrNOS) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Introduction: The Thienopyridine Scaffold in Kinase Inhibitor Discovery
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most important classes of drug targets. The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, making it an attractive starting point for the development of potent and selective kinase inhibitors.[1][2]
This guide details the synthesis of a diverse library of potential kinase inhibitors starting from the versatile building block, 3-Bromothieno[3,2-c]pyridin-4(5H)-one. We will focus on two of the most powerful and widely used reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are selected for their remarkable functional group tolerance, reliability, and broad substrate scope, which are essential for generating the chemical diversity required in a drug discovery campaign.[3][4]
Core Synthetic Strategy: A Modular Approach to Library Synthesis
The strategic use of this compound allows for a modular approach to inhibitor design. The bromine atom at the C3 position serves as a versatile chemical handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This enables a systematic exploration of the chemical space around the core scaffold to optimize biological activity and selectivity.
Caption: General workflow for kinase inhibitor synthesis.
Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[4][5] In our context, it allows for the introduction of various aryl and heteroaryl moieties at the C3 position of the thienopyridine core, which is crucial for exploring interactions within the ATP-binding pocket of target kinases.
Causality Behind Component Selection:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly efficient for this transformation. Pd(dppf)Cl₂ is often preferred for its stability and effectiveness with a broad range of substrates.[6]
-
Base: An inorganic base, such as K₂CO₃ or K₃PO₄, is required to activate the organoboron species, facilitating the crucial transmetalation step.[5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or DMF) and water is commonly used. This biphasic system effectively dissolves both the organic starting materials and the inorganic base.[4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a microwave vial or round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05-0.10 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) active species is oxygen-sensitive.
-
Heating: Heat the reaction mixture to 80-120 °C. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated thienopyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for constructing carbon-nitrogen bonds.[3][7] This reaction is paramount for introducing primary and secondary amines to the thienopyridine scaffold. Many successful kinase inhibitors feature an amine linkage that forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like XPhos or RuPhos, when paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are known to facilitate the reaction with a wide range of amines, including less nucleophilic ones.[8][9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the amine, forming the active palladium-amido intermediate.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv.) and the phosphine ligand (e.g., XPhos, 0.04-0.10 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (e.g., KOt-Bu, 1.5-2.0 equiv.).
-
Solvent and Heating: Add anhydrous, degassed toluene or dioxane. Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification & Characterization: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired 3-amino-thienopyridine derivative. Confirm the structure and purity by NMR and HRMS.
Data Presentation: Reaction Conditions & Biological Activity
The following tables summarize typical reaction conditions and showcase representative biological data for compounds synthesized from similar thienopyridine scaffolds.
Table 1: Summary of Typical Cross-Coupling Reaction Conditions
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90-110 |
Table 2: Representative Biological Activity of Thienopyridine Derivatives
Note: The following data is illustrative and based on published results for analogous compounds to demonstrate the potential of the synthesized library.
| Compound Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Thieno[2,3-c]pyridine Derivative | Hsp90 | 10.8 (HSC3 cells) | [10][11] |
| Thieno[2,3-b]pyridine Derivative | Pim-1 | 12.71 | [12] |
| Pyridothienopyrimidinone | Pim-1 | 1.18 | [13] |
| Thieno[2,3-d]pyrimidine Derivative | aPKC | Potent Inhibition | [14][15] |
Mechanism of Action: Targeting Kinase Signaling Pathways
Many kinase inhibitors derived from these scaffolds target key signaling pathways implicated in cell growth and survival, such as the PI3K/Akt pathway. Inhibiting a kinase in this cascade can block downstream signaling, leading to cell cycle arrest or apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
The this compound scaffold is a powerful starting point for the development of novel kinase inhibitors. By employing robust and versatile synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate large, diverse libraries of compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to explore the rich chemical space offered by this privileged heterocyclic core, paving the way for the discovery of next-generation targeted therapies.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
protocol for N-arylation of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
An In-Depth Technical Guide to the N-Arylation of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Authored by: A Senior Application Scientist
Introduction: The Significance of the N-Arylated Thienopyridinone Scaffold
The thieno[3,2-c]pyridin-4(5H)-one core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and materials science. Its rigid, fused-ring structure serves as a versatile template for the development of novel therapeutic agents, including potassium channel inhibitors and potential antitumor compounds.[1][2] The nitrogen atom at the 5-position of the pyridinone ring presents a critical vector for chemical modification. N-arylation, the formation of a carbon-nitrogen bond between this nitrogen and an aromatic ring, is a paramount strategy for expanding the chemical space of this scaffold. This modification allows for the systematic modulation of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity, pharmacokinetic profile, and material characteristics.
This guide provides a detailed exploration of the synthetic protocols for the N-arylation of this compound. We will delve into the two most powerful and prevalent methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] By explaining the underlying principles and providing robust, step-by-step protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully synthesize diverse libraries of N-aryl thienopyridinone derivatives.
Part 1: Foundational Principles of Catalytic N-Arylation
The direct substitution of the N-H proton on the this compound with an aryl group is facilitated by transition metal catalysis. The two leading methods, while both achieving C-N bond formation, operate via distinct mechanistic pathways and employ different catalytic systems.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
First established in the 1990s by professors Stephen Buchwald and John Hartwig, this reaction has revolutionized the synthesis of aryl amines.[5] It is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[5][6]
Catalytic Cycle and Core Components:
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[8]
-
Amine Coordination & Deprotonation: The N-H of the thienopyridinone coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[8]
The success of the Buchwald-Hartwig amination is critically dependent on the synergy between three key components:
-
Palladium Source: While Pd(0) sources can be used, it is often more convenient to use air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[9]
-
Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[7] They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.[7][10]
-
Base: A non-nucleophilic base is required to deprotonate the amine substrate. Common choices include sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.[11]
The Ullmann Condensation: A Classic Reimagined with Copper
The Ullmann condensation is a classical copper-promoted reaction for forming C-N bonds.[12] Historically, it required harsh conditions, including high temperatures and stoichiometric amounts of copper metal.[12] Modern advancements, particularly the introduction of ligands, have transformed it into a milder, truly catalytic process that serves as a valuable alternative to palladium-based methods.[13][14]
Catalytic Cycle and Core Components:
The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig, but a plausible cycle involves Cu(I)/Cu(III) intermediates.[14][15]
-
Complex Formation: The active Cu(I) species reacts with the deprotonated thienopyridinone (amidate) to form a copper(I)-amidate complex.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the N-arylated product and regenerating the Cu(I) catalyst.
Key components for a modern Ullmann N-arylation include:
-
Copper Source: Copper(I) salts like CuI are most common, but Cu(II) sources like Cu(OAc)₂ can also be effective.[16][17]
-
Ligand: The use of a chelating ligand is crucial for achieving high efficiency under mild conditions. Common ligands include diamines (e.g., TMEDA), amino acids (e.g., L-proline), and phenanthrolines.[18]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to deprotonate the thienopyridinone.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound. It is imperative that all reactions are conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.
Protocol 1: Buchwald-Hartwig N-Arylation (Preferred Method)
This protocol is generally the first choice due to its reliability and broad scope.
Materials and Equipment:
-
Reagents: this compound, Aryl bromide, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.
-
Equipment: Oven-dried round-bottom flask or reaction vial with a magnetic stir bar, Septa, Inert gas line (Argon or Nitrogen) with manifold, Schlenk line equipment (optional), Syringes and needles, Heating mantle or oil bath with temperature control, TLC plates, Standard glassware for workup, Silica gel for column chromatography.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), XPhos (0.048 equiv, 4.8 mol%), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.
Protocol 2: Ullmann-Type N-Arylation (Alternative Method)
This protocol is a valuable alternative, especially when palladium-based methods fail or for cost-sensitive applications.
Materials and Equipment:
-
Reagents: this compound, Aryl iodide (iodides are often more reactive in Ullmann couplings), Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Potassium carbonate (K₂CO₃), Anhydrous Dioxane or Dimethylformamide (DMF).
-
Equipment: Same as for the Buchwald-Hartwig protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add CuI (0.1 equiv, 10 mol%), this compound (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the aryl iodide (1.5 equiv), anhydrous dioxane (to 0.2 M), and DMEDA (0.2 equiv, 20 mol%) via syringe.
-
Reaction: Heat the sealed vial to 110-130 °C with vigorous stirring for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Extraction: Wash the filtrate with aqueous ammonia (to remove copper salts) followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Part 3: Data, Optimization, and Troubleshooting
The success of N-arylation reactions is highly dependent on the specific substrates and conditions. The following table provides a representative summary of expected outcomes and parameters for optimization.
| Aryl Bromide Partner | Catalyst System | Base | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | 100 | 12-18 | High | Electron-neutral and simple aryl halides are generally excellent substrates. |
| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOt-Bu | 100 | 12-18 | High | Electron-rich aryl halides react efficiently. |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | 110 | 18-24 | Moderate-High | Electron-deficient halides can be more challenging. A different ligand and base combination may be required for optimization.[11] |
| 2-Bromopyridine | CuI / DMEDA | K₂CO₃ | 120 | 24-48 | Moderate | Heteroaryl halides can be challenging for Pd-catalysis due to catalyst inhibition; an Ullmann approach is a strong alternative.[13] |
Field-Proven Insights & Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst or presence of oxygen/moisture.
-
Solution: Ensure all glassware is rigorously dried. Use freshly opened, high-purity solvents and reagents. Use a fresh bottle of base (NaOt-Bu is highly hygroscopic). Ensure the inert atmosphere is maintained throughout the reaction.[11]
-
-
Hydrodehalogenation Side Product:
-
Cause: A competing pathway where the aryl halide is reduced instead of coupled. This can be promoted by certain ligands or reaction conditions.[5]
-
Solution: Screen different ligands. Sometimes a slightly lower reaction temperature can disfavor this side reaction.
-
-
Difficulty with Electron-Deficient or Hindered Substrates:
-
Cause: Slower rates of oxidative addition or reductive elimination.
-
Solution: This is where ligand choice is paramount. For sterically hindered substrates, ligands with larger bite angles might be beneficial. For electron-deficient partners, more electron-rich ligands can accelerate the reaction. A systematic screening of ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) is recommended.[9][10]
-
-
Ullmann Reaction Fails:
-
Cause: Copper catalysis can be sensitive to substrate impurities.
-
Solution: Ensure high purity of the starting materials. Screen alternative ligands (e.g., phenanthroline) and solvents (e.g., DMF, DMSO). Using an aryl iodide instead of a bromide can significantly increase reactivity.[12]
-
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
using 3-Bromothieno[3,2-c]pyridin-4(5H)-one to synthesize BET inhibitors
Application Notes & Protocols
Topic: Leveraging 3-Bromothieno[3,2-c]pyridin-4(5H)-one for the Strategic Synthesis of Novel BET Bromodomain Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thienopyridinone Scaffold in Epigenetic Drug Discovery
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical targets in oncology and inflammatory diseases.[1][2] These epigenetic "readers" recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1][3] Small molecule inhibitors that competitively bind to the acetyl-lysine pocket of BET bromodomains have shown significant therapeutic promise.[3]
The thieno[3,2-c]pyridin-4(5H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure and potential for hydrogen bonding interactions make it an excellent starting point for developing potent and selective kinase inhibitors. More recently, analogous structures like furo[3,2-c]pyridin-4(5H)-ones and other pyridinones have been successfully employed in the design of highly potent and domain-selective BET inhibitors.[4][5] This guide details the synthetic utility of this compound as a key starting material for generating novel libraries of BET inhibitors, focusing on the strategic implementation of palladium-catalyzed cross-coupling reactions.
Core Concept: Mechanism of BET Inhibition
BET inhibitors function by mimicking the acetylated lysine moiety, thereby occupying the binding pocket within the bromodomains (BD1 and BD2) of BET proteins. This competitive binding displaces the BET protein from chromatin, preventing the recruitment of transcriptional regulators like the Positive Transcription Elongation Factor b (P-TEFb). The downstream effect is the suppression of super-enhancer-driven transcription of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3][6]
Caption: Mechanism of action for thienopyridinone-based BET inhibitors.
Synthetic Strategy: From Building Block to Bioactive Molecule
The bromine atom at the C3 position of this compound is strategically positioned for elaboration using modern cross-coupling chemistry.[7] The Suzuki-Miyaura reaction is the method of choice for this transformation due to its broad functional group tolerance, reliable performance, and the commercial availability of a vast array of boronic acids and esters.[8][9] This enables the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
The general workflow involves two key stages:
-
C-C Bond Formation: A Suzuki-Miyaura coupling to install a desired aryl or heteroaryl group at the C3 position. This group is crucial for establishing key interactions within the BET bromodomain binding pocket.
-
N-Alkylation: Functionalization of the pyridinone nitrogen (N5) to introduce a solvent-exposed moiety. This vector can be optimized to enhance solubility, cell permeability, and target engagement.
Caption: General synthetic workflow for developing BET inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the title compound with a representative arylboronic acid.
Materials & Reagents:
| Reagent | CAS No. | Supplier | Notes |
| This compound | 799293-83-7 | Commercial | Starting material.[7] |
| 4-Methoxyphenylboronic acid | 5720-07-0 | Commercial | Example coupling partner. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Commercial | Palladium catalyst, suitable for heteroaryl couplings. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Commercial | Base. |
| 1,4-Dioxane | 123-91-1 | Commercial | Anhydrous, degassed solvent. |
| Deionized Water | 7732-18-5 | In-house | Degassed. |
| Ethyl Acetate | 141-78-6 | Commercial | For extraction. |
| Brine | N/A | In-house | Saturated NaCl solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | Drying agent. |
Procedure:
-
To a 25 mL microwave vial, add this compound (1.0 mmol, 230 mg).
-
Add the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 182 mg).
-
Add sodium carbonate (2.0 mmol, 212 mg) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).
-
Seal the vial with a septum and purge with nitrogen or argon gas for 5-10 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Place the sealed vial in a microwave reactor and heat to 110 °C for 30-45 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the purified 3-aryl-thieno[3,2-c]pyridin-4(5H)-one intermediate.
Protocol 2: N-Alkylation of 3-Aryl-thieno[3,2-c]pyridin-4(5H)-one
This protocol outlines the alkylation of the pyridinone nitrogen, a common strategy to complete the synthesis of many pyridinone-based inhibitors.[4]
Materials & Reagents:
| Reagent | CAS No. | Supplier | Notes |
| 3-Aryl-thieno[3,2-c]pyridin-4(5H)-one | N/A | Synthesized | From Protocol 1. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Commercial | Base. |
| 1-Bromo-2-methoxyethane | 6482-24-2 | Commercial | Example alkylating agent. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Commercial | Anhydrous solvent. |
Procedure:
-
To a stirred solution of the 3-aryl-thieno[3,2-c]pyridin-4(5H)-one intermediate (1.0 mmol) in anhydrous DMF (10 mL), add cesium carbonate (1.5 mmol, 488 mg).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkylating agent (e.g., 1-bromo-2-methoxyethane, 1.1 mmol, 153 mg) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC/LC-MS indicates completion.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 25 mL) and brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the final BET inhibitor candidate.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting point for the synthesis of novel BET bromodomain inhibitors. The protocols provided herein, centered around a robust Suzuki-Miyaura coupling, offer a reliable and efficient pathway to generate diverse chemical matter for epigenetic drug discovery programs. Subsequent SAR optimization of both the C3-aryl and N5-alkyl substituents can be systematically explored to improve potency, selectivity (BD1 vs. BD2), and pharmacokinetic properties.[4][5] The resulting compounds hold promise for advancing the development of next-generation therapeutics targeting BET-driven pathologies.
References
- 1. Design of thienopyranone-based BET inhibitors that bind multiple synthetic lethality targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Amination of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
A Strategic Approach to C-N Bond Formation on a Privileged Heterocyclic Scaffold
These application notes provide a comprehensive guide for the successful execution of the Buchwald-Hartwig amination on the 3-Bromothieno[3,2-c]pyridin-4(5H)-one scaffold. This protocol is designed for researchers in medicinal chemistry and drug development, offering a robust and adaptable method for the synthesis of novel derivatives with potential therapeutic applications. Thieno[3,2-c]pyridines are recognized as important pharmacophores, and their functionalization is of significant interest.[1]
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, surmounting the limitations of classical methods which often require harsh conditions and exhibit limited functional group tolerance.[2][4] The protocol detailed herein is optimized for the specific challenges and opportunities presented by the electron-deficient and potentially coordinating nature of the thieno[3,2-c]pyridin-4(5H)-one core.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[8]
Materials and Equipment
-
Substrate: this compound
-
Amine: Desired primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst like a G4 Pd precatalyst.[6]
-
Ligand: A bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand (e.g., XPhos, BrettPhos).[9]
-
Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Vessel: Schlenk flask or sealed tube.
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup.
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Heteroaryl bromide suitable for oxidative addition. |
| Amine | 1.2 - 1.5 equiv. | A slight excess ensures complete consumption of the starting bromide. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | Xantphos (2-4 mol%) | A wide bite-angle ligand that promotes reductive elimination and stabilizes the catalyst. |
| Base | NaOtBu (1.4 - 2.0 equiv.) | A strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Anhydrous, degassed toluene | A non-polar aprotic solvent that is generally effective for this reaction.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2-1.5 equiv.).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Key Considerations and Troubleshooting
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for success. For heteroaromatic substrates, bulky and electron-rich phosphine ligands are often superior.[9] If the reaction is sluggish, screening different ligands (e.g., biaryl phosphine ligands) is recommended.
-
Base Sensitivity: The thieno[3,2-c]pyridin-4(5H)-one core may be sensitive to strongly basic conditions. If degradation is observed, a weaker base such as Cs₂CO₃ or K₃PO₄ can be employed, potentially requiring higher temperatures or longer reaction times.[11]
-
Solvent Effects: While toluene and dioxane are common solvents, other options like t-butanol can also be effective and should be considered during optimization.[6] All solvents must be anhydrous and thoroughly degassed to prevent catalyst poisoning.
-
Troubleshooting Poor Yields: If low yields are obtained, consider the following:
-
Incomplete reaction: Increase reaction time or temperature.
-
Catalyst deactivation: Ensure rigorous inert atmosphere techniques and use of pure, degassed reagents and solvents.
-
Side reactions: Hydrodehalogenation can be a competing pathway.[2] Adjusting the ligand or base may mitigate this.
-
Substrate or product instability: The pyridinone tautomer may influence reactivity. Consider protection of the N-H if necessary.
-
Workflow Diagram
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl derivatives of this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a wide range of novel compounds for further investigation in drug discovery programs. The protocol and guidelines presented here provide a solid foundation for the successful application of this important transformation.
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for 3-Bromothieno[3,2-c]pyridin-4(5H)-one in Cancer Research
Introduction: The Thieno[3,2-c]pyridine Scaffold as a Privileged Structure in Oncology
The thieno[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within oncology, this scaffold has emerged as a "privileged structure," capable of interacting with a diverse range of high-value cancer targets. Derivatives have been shown to function as potent inhibitors of critical signaling pathways that drive tumor proliferation, survival, angiogenesis, and metastasis.
Notably, substituted thieno[3,2-b]pyridines, a closely related isomer, have been developed as inhibitors of non-receptor tyrosine kinase Src, as well as VEGFR-2 and c-Met, which are key receptors implicated in angiogenesis.[1] Furthermore, various thienopyridine derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, and 3-phosphoinositide-dependent protein kinase 1 (PDK1), a crucial node in the PI3K-AKT signaling pathway.[2][3] The versatility of this scaffold is further highlighted by the development of tetrahydrothieno[3,2-c]pyridine derivatives as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several human cancers.[4]
PART 1: 3-Bromothieno[3,2-c]pyridin-4(5H)-one as a Versatile Starting Material
This compound (CAS 799293-83-7) is a key synthetic intermediate, strategically designed for the generation of diverse chemical libraries for anticancer drug discovery.[5] The bromine atom at the C-3 position is a versatile chemical handle, readily amenable to functionalization through various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding to specific biological targets.
The following workflow outlines a conceptual approach for leveraging this starting material to generate a library of novel derivatives for biological screening.
Caption: Conceptual workflow for drug discovery using this compound.
PART 2: A Tiered Screening Cascade for Biological Evaluation
A systematic, multi-tiered approach is recommended to efficiently evaluate the anticancer potential of newly synthesized derivatives. This "screening cascade" allows for the rapid identification of active compounds and subsequent in-depth characterization of their mechanisms of action.
Tier 1: Primary Cytotoxicity Screening
Objective: To determine the general cytotoxic and anti-proliferative activity of the synthesized compounds against a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) during their logarithmic growth phase.
-
Perform a cell count and determine viability using a method like trypan blue exclusion.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the cell plate and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same percentage of DMSO) to the respective wells. Include "medium only" wells as a blank control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC50 (µM) after 72h |
| Lead-Cmpd-01 | MDA-MB-231 (Breast) | 4.5 |
| HCT-116 (Colon) | 7.2 | |
| A549 (Lung) | 10.8 | |
| Lead-Cmpd-02 | MDA-MB-231 (Breast) | > 100 |
| HCT-116 (Colon) | 85.3 | |
| A549 (Lung) | > 100 | |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | 0.8 |
| HCT-116 (Colon) | 1.1 | |
| A549 (Lung) | 1.5 |
Tier 2: Apoptosis Induction Analysis
Objective: For compounds demonstrating significant cytotoxicity (e.g., IC50 < 10 µM), the next step is to determine if the observed cell death is due to apoptosis (programmed cell death), a preferred mechanism for anticancer agents.
Methodology: A common and effective method is dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[9] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Caption: Principle of Annexin V / PI apoptosis assay.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine all cells, centrifuge at a low speed (e.g., 300 x g for 5 minutes), and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Q3): Viable cells (Annexin V- / PI-).
-
Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-).
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+).
-
-
Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.
-
Tier 3: Target-Based Mechanistic Assay
Objective: To investigate if lead compounds inhibit a specific molecular target, such as a protein kinase, which is a common mechanism for thienopyridine derivatives.
Methodology: Luminescence-based kinase activity assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[11] These assays quantify the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition.[11]
Caption: Workflow of a luminescence-based kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
-
Kinase Reaction Setup:
-
In a white, opaque 96-well or 384-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase of interest (e.g., Src, Pim-1) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP. The optimal concentrations should be determined empirically, but a common starting point is ATP at its Km concentration for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes at room temperature.[11]
-
Add a Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for kinase inhibition.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
| Lead-Cmpd-01 | Kinase A (e.g., Src) | 85 |
| Kinase B (e.g., Pim-1) | 1,250 | |
| Kinase C (e.g., PDK1) | > 10,000 | |
| Staurosporine (Control) | Kinase A (e.g., Src) | 5 |
| Kinase B (e.g., Pim-1) | 15 | |
| Kinase C (e.g., PDK1) | 20 |
Conclusion and Future Directions
The strategic use of this compound as a foundational scaffold offers a promising avenue for the discovery of novel anticancer agents. The tiered screening cascade detailed in these application notes provides a robust framework for identifying cytotoxic compounds, elucidating their apoptotic mechanism, and beginning to pinpoint their molecular targets. Compounds that demonstrate high potency in cytotoxicity assays, induce apoptosis, and show selective inhibition of a cancer-relevant kinase would be considered strong lead candidates. Subsequent steps in the drug discovery pipeline would involve extensive structure-activity relationship (SAR) studies to further optimize potency and selectivity, followed by preclinical evaluation in in vivo animal models to assess efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound|CAS 799293-83-7 [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. biotium.com [biotium.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Potassium Channel Modulators Using 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-Bromothieno[3,2-c]pyridin-4(5H)-one as a versatile scaffold for the discovery and development of novel potassium channel modulators. We will detail the rationale behind its selection, protocols for chemical library synthesis, and a multi-tiered screening strategy to identify and characterize potent and selective modulators. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Thieno[3,2-c]pyridine Scaffold in Potassium Channel Modulation
Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and play pivotal roles in a myriad of physiological processes. Their dysfunction is implicated in a range of pathologies including cardiac arrhythmias, epilepsy, autoimmune disorders, and cancer.[1] Consequently, small molecules that can modulate the activity of specific Kv channels are of significant therapeutic interest.
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[2][3][4] Notably, compounds bearing this scaffold have been identified as potent modulators of Kv7 channels, which are crucial for regulating neuronal excitability and smooth muscle tone.[5] The starting material, this compound, serves as an ideal foundational building block for a drug discovery campaign. Its bromine atom at the 3-position provides a versatile chemical handle for diversification through modern cross-coupling reactions, enabling the systematic exploration of the chemical space around the core structure.[6] This allows for the generation of a focused library of analogues to build robust Structure-Activity Relationships (SAR).
This guide will delineate a strategic workflow, from the synthesis of a chemical library based on this scaffold to the functional characterization of promising lead compounds.
Chemical Synthesis and Library Generation
The power of the this compound scaffold lies in its amenability to diversification. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is renowned for its broad functional group tolerance and reliable reaction conditions.
Properties of the Core Scaffold
| Property | Value | Reference |
| Chemical Name | 3-Bromo-5H-thieno[3,2-c]pyridin-4-one | [7] |
| CAS Number | 799293-83-7 | [6] |
| Molecular Formula | C₇H₄BrNOS | [7] |
| Molecular Weight | 230.08 g/mol | [6] |
| Melting Point | 273-278°C | [6] |
| Storage | 2-8°C | [6] |
General Workflow for Library Synthesis
The overall strategy involves a parallel synthesis approach to generate a library of 3-aryl-thieno[3,2-c]pyridin-4(5H)-one derivatives. This allows for the rapid exploration of various substituents at the 3-position to probe their influence on potassium channel activity.
Caption: Workflow for generating a focused chemical library.
Protocol 1: Parallel Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids or their pinacol esters.
Rationale: The Suzuki-Miyaura coupling is chosen for its robustness, mild reaction conditions, and commercial availability of a vast array of boronic acid building blocks. This enables the introduction of diverse aryl and heteroaryl moieties at the 3-position to systematically probe the SAR.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acids or pinacol esters (1.2 - 1.5 equivalents)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)
-
Base, e.g., Na₂CO₃ or K₂CO₃ (2-3 equivalents)
-
Solvent, e.g., 1,4-Dioxane/Water (4:1 mixture) or DMF
-
Inert gas (Argon or Nitrogen)
-
Reaction vessels (e.g., microwave vials or parallel synthesis block)
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) to the vessel.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-16 hours.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel or by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compounds using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Screening for Potassium Channel Modulatory Activity
A hierarchical screening approach is recommended, starting with a high-throughput primary assay to identify "hits," followed by more detailed electrophysiological assays to confirm and characterize their activity.
Primary Screening: Thallium Flux Assay
Rationale: The primary screen aims to rapidly identify compounds that interact with the target potassium channel from the synthesized library. A cell-based thallium flux assay is an industry-standard method for high-throughput screening (HTS) of potassium channel modulators. It is a fluorescence-based functional assay that is sensitive, robust, and scalable. Many Kv channels are permeable to thallium ions (Tl⁺), and the influx of Tl⁺ into the cell can be measured with a Tl⁺-sensitive fluorescent dye.[5]
Caption: Workflow for the primary thallium flux screening assay.
Protocol 2: High-Throughput Thallium Flux Screening
Materials:
-
Host cell line (e.g., HEK293 or CHO) stably expressing the human potassium channel of interest (e.g., KCNQ2/Q3).
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).
-
Assay Buffer (Chloride-free).
-
Stimulus Buffer (Containing Thallium Sulfate).
-
Positive Controls: A known opener (e.g., Retigabine for Kv7) and a known blocker (e.g., Linopirdine for Kv7).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Plate the cells expressing the target channel into 384-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add the fluorescent dye loading solution to each well. Incubate at 37°C for 60-90 minutes.
-
Compound Addition: Transfer the plate to the fluorescence plate reader. Add the library compounds (typically at 1-10 µM final concentration) and controls to the appropriate wells.
-
Signal Measurement: Establish a baseline fluorescence reading for 10-20 seconds.
-
Stimulation and Reading: Add the Tl⁺-containing stimulus buffer to all wells simultaneously using the instrument's integrated fluidics. Immediately begin recording the fluorescence intensity every second for 2-3 minutes. The influx of Tl⁺ will cause an increase in fluorescence.
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the potassium channel activity.
-
For each well, calculate the initial rate of fluorescence change.
-
Normalize the data to controls:
-
% Activation = [(Rate_Compound - Rate_Vehicle) / (Rate_Opener - Rate_Vehicle)] * 100
-
% Inhibition = [(Rate_Blocker - Rate_Compound) / (Rate_Blocker - Rate_Vehicle)] * 100
-
-
Compounds showing activity above a certain threshold (e.g., >50% activation or inhibition) are considered primary "hits".
-
Hit Confirmation and Characterization
Hits from the primary screen must be confirmed and characterized using more precise methods. Electrophysiology is the gold standard for studying ion channel function as it provides a direct measure of ion flow across the cell membrane.
Secondary Assay: Automated Patch-Clamp Electrophysiology
Rationale: Automated patch-clamp (APC) systems offer a medium-to-high throughput method for confirming the activity of hits and generating dose-response curves to determine potency (EC₅₀/IC₅₀). They provide much richer data than flux assays, including information on voltage-dependence and gating kinetics.
Protocol 3: Dose-Response Analysis using Automated Patch-Clamp
Methodology Overview:
-
Cell Preparation: Use the same cell line as in the primary screen. Harvest the cells and prepare a single-cell suspension.
-
System Setup: Load the cell suspension, intracellular solution, and extracellular solution onto the APC platform (e.g., QPatch or Patchliner).
-
Seal Formation and Whole-Cell Configuration: The system will automatically establish giga-ohm seals and achieve the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol designed to elicit currents from the target channel. For a Kv channel, this typically involves a step depolarization from a holding potential (e.g., -80 mV) to a test potential (e.g., +40 mV).
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of the hit compound. Allow the effect to reach steady-state at each concentration.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Plot the normalized current response against the compound concentration.
-
Fit the data to a Hill equation to determine the EC₅₀ (for openers) or IC₅₀ (for blockers) and the Hill slope.
-
Gold-Standard Characterization: Manual Patch-Clamp
Rationale: For the most promising lead compounds, manual patch-clamp is used for in-depth biophysical characterization. This technique offers the highest data quality and flexibility to investigate detailed mechanisms of action, such as effects on channel activation, inactivation, and deactivation kinetics.[9]
Key Parameters to Investigate:
-
Potency (EC₅₀/IC₅₀): Confirm the potency determined by APC.
-
Voltage-Dependence of Activation: Determine if the compound shifts the voltage at which the channel opens. This is done by measuring tail currents and fitting the data to a Boltzmann function.
-
Gating Kinetics: Analyze the effect of the compound on the rates of channel opening (activation), closing (deactivation), and inactivation.
-
Mechanism of Action: Investigate whether the compound is a pore blocker, a gating modifier, or has a more complex mechanism.
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the screening cascade is used to build an SAR. This process relates the chemical modifications made to the this compound scaffold to their effect on biological activity.
Example SAR Table (Hypothetical Data):
| Compound ID | R-Group at 3-Position | KCNQ2/Q3 EC₅₀ (µM) |
| Scaffold | -Br | Inactive |
| LIB-001 | Phenyl | 5.2 |
| LIB-002 | 4-Fluorophenyl | 2.1 |
| LIB-003 | 2-Chlorophenyl | 15.8 |
| LIB-004 | 3-Methoxyphenyl | 0.95 |
| LIB-005 | 2-Thienyl | 3.5 |
This data guides the next cycle of drug discovery, where new compounds are designed to improve potency, selectivity, and drug-like properties.
Caption: The iterative cycle of lead optimization.
Conclusion
The this compound scaffold is a highly valuable starting point for the discovery of novel potassium channel modulators. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. The systematic application of a hierarchical screening cascade, from high-throughput functional assays to detailed electrophysiological characterization, provides a robust pathway to identify and optimize potent and selective lead compounds. This integrated approach of medicinal chemistry and quantitative pharmacology is essential for advancing new therapeutics for channelopathies.
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. PubChemLite - this compound (C7H4BrNOS) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Thieno[3,2-c]pyridine Ring of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Introduction: The Thieno[3,2-c]pyridine Scaffold as a Privileged Pharmacophore
The thieno[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its unique fusion of a thiophene and a pyridine ring creates a structure with distinct electronic and steric properties, making it a versatile building block for bioactive molecules.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including potential treatments for neurological disorders, cancer, and as potent potassium channel inhibitors.[1][3][4][5] The inherent biological relevance of this structural motif makes the development of efficient synthetic methodologies for its derivatization a critical objective for researchers.
3-Bromothieno[3,2-c]pyridin-4(5H)-one serves as a pivotal starting material for exploring the chemical space around this scaffold. The bromine atom at the C-3 position is a highly versatile synthetic handle, ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functional groups, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols and technical insights for three cornerstone reactions in the functionalization of this key intermediate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing carbon-carbon bonds, particularly between sp²-hybridized centers.[6][7][8] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[6] For this compound, this reaction provides a direct and efficient route to 3-aryl and 3-heteroaryl derivatives, which have shown promise as antitumor agents.[9][10]
The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination.[11] Modern catalyst systems, often employing bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), facilitate the coupling of even challenging substrates under relatively mild conditions.[11][12]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: e.g., Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand
-
Ligand (if using Pd₂(dba)₃): e.g., XPhos (4-10 mol%)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
-
Solvent: e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent degradation of the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor for accelerated reaction times.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-substituted product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-110 | 70-95% | A robust and common system for a wide range of boronic acids.[9] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-120 | 75-98% | Excellent for sterically hindered or electron-deficient boronic acids.[12] |
| XPhosPdG2 | K₂CO₃ | EtOH/H₂O | 135 (µW) | 67-89% | Microwave conditions can significantly reduce reaction times.[11] |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[15] Applying this methodology to this compound allows for the introduction of a diverse array of primary and secondary amines, amides, and other nitrogen-containing heterocycles.
The success of the Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center.[16] Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[14][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromothieno[3,2-c]pyridin-4(5H)-one Derivatives
Welcome to the technical support center for the purification of 3-Bromothieno[3,2-c]pyridin-4(5H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The thienopyridine scaffold is a key pharmacophore in numerous therapeutic areas, including the development of potassium channel modulators and BET inhibitors.[1][2] The presence of the bromine atom provides a crucial handle for synthetic diversification, making these compounds valuable intermediates.[1]
This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during the purification of these molecules. We will delve into troubleshooting common issues in flash chromatography and recrystallization, provide answers to frequently asked questions, and offer detailed, step-by-step protocols.
Troubleshooting Guide
Flash Column Chromatography
Question 1: My this compound derivative is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Streaking, or tailing, of polar N-heterocycles like thienopyridinones on silica gel is a common issue. It is primarily caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak broadening and poor separation.
Causality and Solution:
-
Acid-Base Interaction: Silica gel is an acidic stationary phase. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic protons of the silanol groups, causing the compound to "stick" to the column and elute slowly and unevenly.
-
Troubleshooting Steps:
-
Deactivate the Silica: To mitigate this interaction, you can "neutralize" the silica surface by adding a small amount of a basic modifier to your mobile phase.[3] A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v). Alternatively, a solution of 10% ammonia in methanol can be used as a polar component in your solvent system, which is particularly effective for stubborn amines.[4]
-
Alternative Stationary Phases: If the addition of a basic modifier does not resolve the issue, consider using a less acidic stationary phase. Alumina (neutral or basic) or amine-functionalized silica can be excellent alternatives for the purification of basic compounds.[3]
-
Question 2: I am having trouble getting a good separation between my desired product and a closely-related impurity. My TLC shows a small ΔRf. What can I do to improve the resolution?
Answer:
Separating compounds with similar polarities is a frequent challenge in chromatography. Improving resolution requires optimizing several parameters of your flash chromatography setup.
Causality and Solution:
-
Insufficient Selectivity: The chosen solvent system may not be providing enough selectivity to differentiate between your product and the impurity.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in affinity for the stationary phase between your compounds. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[4] Systematically screen different solvent systems. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.[4] Aim for an Rf value of your target compound between 0.2 and 0.3 for the best separation.[5]
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can help to sharpen peaks and improve the resolution of closely eluting compounds.[5]
-
Dry Loading: If your crude sample is not fully soluble in the initial mobile phase, it can lead to band broadening at the start of the column. Dry loading your sample can significantly improve resolution. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.[6][7]
-
Question 3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification methods?
Answer:
Some organic molecules, particularly those with sensitive functional groups, can be unstable on acidic silica gel.[8]
Causality and Solution:
-
Acid-Catalyzed Decomposition: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Troubleshooting Steps:
-
Stability Test (2D TLC): To check for stability on silica, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[8]
-
Alternative Purification Techniques: If your compound is indeed unstable on silica, consider the following alternatives:
-
Recrystallization: This is often the best method for purifying solid compounds that are unstable to chromatography.
-
Preparative HPLC: For more challenging separations or for very valuable materials, preparative High-Performance Liquid Chromatography (HPLC) with a C18 (reversed-phase) column can be an excellent option.
-
Florisil or Alumina Chromatography: These are less acidic stationary phases that can sometimes be used for compounds that are sensitive to silica gel.[8]
-
-
Recrystallization
Question 4: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What is a good strategy for solvent screening?
Answer:
The key to a successful recrystallization is finding a solvent in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9]
Causality and Solution:
-
"Like Dissolves Like": The principle of "like dissolves like" is a good starting point. Given the polar nature of the thienopyridinone core, polar solvents are more likely to be suitable.
-
Solvent Screening Strategy:
-
Small-Scale Tests: Use small amounts of your crude material (10-20 mg) in test tubes to screen a range of solvents with varying polarities. Common choices include ethanol, methanol, isopropanol, ethyl acetate, acetone, and water.[10][11]
-
Procedure:
-
Add a small amount of the solvent to the test tube containing your compound.
-
Heat the mixture to the boiling point of the solvent.
-
If the compound dissolves, it is a potential candidate. Let it cool to room temperature and then in an ice bath to see if crystals form.
-
If the compound does not dissolve, add more hot solvent incrementally until it does. If a large volume of solvent is required, it is likely not a good choice.
-
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent system can be very effective.[12] In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[10][12]
-
Question 5: My compound is "oiling out" instead of forming crystals during recrystallization. What causes this and how can I prevent it?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.
Causality and Solution:
-
High Concentration of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.
-
Solution is Too Concentrated: If the solution is too concentrated, the compound may precipitate out too quickly for an ordered crystal lattice to form.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to align into a crystal lattice.
-
Use More Solvent: The solution may be too concentrated. Reheat the mixture and add more of the hot solvent to create a less saturated solution.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose flash chromatography solvent systems for this compound derivatives?
A1: For compounds of moderate polarity, which is typical for this class of heterocycles, the following solvent systems are excellent starting points:
-
Ethyl Acetate/Hexanes: This is a versatile and widely used system. A gradient of 10% to 50% ethyl acetate in hexanes is a good initial screen.[4]
-
Dichloromethane/Methanol: For more polar derivatives, a gradient of 1% to 10% methanol in dichloromethane is effective. Be aware that using more than 10% methanol can risk dissolving the silica gel.[4]
Q2: How do I remove residual bromine color from my reaction mixture before purification?
A2: If your synthesis involves elemental bromine and some remains unreacted, it can interfere with purification and analysis. A simple aqueous wash with a reducing agent will quench the excess bromine. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[13] The reddish-brown color of bromine will disappear as it is reduced to colorless bromide ions.
Q3: What analytical techniques are most suitable for assessing the purity of my final compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. UV detection is suitable for these aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and can also give a good indication of purity by revealing the presence of impurities with proton signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Differential Scanning Calorimetry (DSC): For high-purity materials (typically >98%), DSC can be used to determine purity without the need for a reference standard.[]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol assumes a moderately polar compound and uses a standard ethyl acetate/hexanes solvent system with a triethylamine modifier.
1. Preparation of the Mobile Phase:
- Prepare a low-polarity solvent (Solvent A): 10% Ethyl Acetate in Hexanes with 0.1% Triethylamine.
- Prepare a high-polarity solvent (Solvent B): 50% Ethyl Acetate in Hexanes with 0.1% Triethylamine.
2. Column Packing:
- Select a column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
- Pack the column with silica gel as a slurry in Solvent A.
3. Sample Loading (Dry Loading):
- Dissolve your crude material in a minimal amount of a volatile solvent like dichloromethane.
- Add a small amount of silica gel (2-3 times the mass of your crude material) to the solution.
- Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
- Carefully add the dry powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin elution with Solvent A.
- Gradually increase the proportion of Solvent B to increase the polarity of the mobile phase.
- Collect fractions and monitor the elution by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product (as determined by TLC).
- Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization of a this compound Derivative
This protocol outlines a general procedure for recrystallization from a single solvent.
1. Solvent Selection:
- Following the solvent screening procedure described in Question 4, select a suitable solvent (e.g., ethanol).
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
- Continue to add small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once the solution has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[15]
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying:
- Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of N-Heterocycles
| Polarity of Compound | Solvent System | Modifier (if needed) |
| Non-polar | Ether/Hexane or Pentane | None |
| Moderately Polar | Ethyl Acetate/Hexane | 0.1-1% Triethylamine |
| Polar | Dichloromethane/Methanol | 0.1-1% Triethylamine |
| Very Polar | 10% Ammonia in Methanol / Dichloromethane | N/A |
Data compiled from various sources.[4]
Table 2: Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Notes |
| Water | 100 | Good for highly polar compounds, but can be difficult to remove. |
| Ethanol | 78 | A very common and effective solvent for a wide range of compounds. |
| Methanol | 65 | Similar to ethanol but more polar. |
| Isopropanol | 82 | A good alternative to ethanol. |
| Ethyl Acetate | 77 | Good for moderately polar compounds. |
| Acetone | 56 | A polar aprotic solvent, can be very effective. |
Data compiled from various sources.[10]
Visualizations
Caption: Decision workflow for purification strategy.
References
- 1. This compound|CAS 799293-83-7 [benchchem.com]
- 2. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. sorbtech.com [sorbtech.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Workup [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
challenges in the scale-up synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Technical Support Center: Synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis and scale-up of this important heterocyclic building block. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, a robust and scalable synthesis is crucial.[1] This guide, compiled from established protocols and field-proven insights, aims to equip you with the knowledge to optimize your synthetic route, maximize yield and purity, and ensure a safe scale-up process.
I. Overview of the Synthetic Approach
The most common and direct method for the synthesis of this compound involves the electrophilic bromination of the parent thieno[3,2-c]pyridin-4(5H)-one. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling compared to liquid bromine and its ability to provide a controlled source of electrophilic bromine.[2] The reaction is typically carried out in a suitable solvent, and the conditions can be tailored to influence the regioselectivity and minimize side reactions.
A general synthetic scheme is presented below:
Caption: General reaction scheme for the bromination of thieno[3,2-c]pyridin-4(5H)-one.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis and scale-up of this compound.
FAQ 1: Poor Regioselectivity - "I am observing the formation of other bromo-isomers, such as 2-bromothieno[3,2-c]pyridin-4(5H)-one. How can I improve the selectivity for the 3-bromo product?"
Root Cause Analysis:
The regioselectivity of electrophilic aromatic substitution on the thienopyridinone core is governed by the electronic properties of the bicyclic system. The thiophene ring is generally more activated towards electrophilic attack than the pyridine ring. Within the thiophene ring, the C2 and C3 positions are the most likely sites for bromination. The directing effect of the lactam group and the overall electron distribution of the molecule will influence the final isomer ratio. The formation of the 2-bromo isomer suggests that the reaction conditions are not optimal for favoring substitution at the C3 position.[3][4]
Troubleshooting & Optimization Strategies:
-
Solvent Choice: The polarity of the solvent can significantly impact the regioselectivity.
-
Recommendation: Start with a non-polar solvent like chloroform or dichloromethane. In some cases, polar aprotic solvents like N,N-dimethylformamide (DMF) can be used, but they may also promote side reactions. A systematic solvent screen is recommended during process development.
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity.
-
Recommendation: Perform the reaction at 0 °C or even lower (-20 °C) by slow, portion-wise addition of NBS.[5] This minimizes the energy available for the formation of the less stable intermediates leading to other isomers.
-
-
Rate of Addition: A slow addition of the brominating agent is crucial for maintaining a low concentration of the electrophile in the reaction mixture, which can favor the formation of the thermodynamically more stable product.
-
Recommendation: Add a solution of NBS in the reaction solvent dropwise to the solution of the starting material over a prolonged period (e.g., 1-2 hours).
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Solvent | Acetonitrile | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C |
| NBS Addition | Single portion | Slow, dropwise addition |
| Typical Outcome | Mixture of 2- and 3-bromo isomers | Predominantly 3-bromo isomer |
FAQ 2: Incomplete Conversion & Low Yield - "My reaction is sluggish and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?"
Root Cause Analysis:
Incomplete conversion can be due to several factors, including insufficient reactivity of the brominating agent, deactivation of the starting material, or suboptimal reaction conditions. The purity of NBS can also be a factor, as it can decompose over time.[2]
Troubleshooting & Optimization Strategies:
-
NBS Quality: Ensure the NBS used is of high purity.
-
Recommendation: Use freshly opened or recrystallized NBS for best results. Old or discolored (yellow/brown) NBS may have lower reactivity.[2]
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, a slight excess of NBS may be necessary to drive the reaction to completion.
-
Recommendation: Empirically determine the optimal stoichiometry, starting with 1.05-1.1 equivalents of NBS. Monitor the reaction progress by TLC or LC-MS to avoid over-bromination.
-
-
Reaction Time and Temperature: If the reaction is slow at lower temperatures, a gradual increase in temperature might be necessary.
-
Recommendation: After the initial slow addition of NBS at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 4-12 hours), monitoring progress regularly.
-
Caption: Decision tree for troubleshooting low reaction yield.
FAQ 3: Formation of Di-brominated and Other Impurities - "I am observing the formation of a di-brominated byproduct and other impurities that are difficult to separate. How can I minimize these side reactions?"
Root Cause Analysis:
The formation of di-brominated species occurs when the mono-brominated product is sufficiently activated to undergo a second bromination. Other impurities can arise from the decomposition of NBS or reactions with the solvent.[2]
Troubleshooting & Optimization Strategies:
-
Precise Stoichiometry: The most critical factor in preventing over-bromination is the precise control of the NBS stoichiometry.
-
Recommendation: Use no more than 1.05 equivalents of NBS. For scale-up, consider using a slurry of NBS in the reaction solvent and adding it portion-wise based on in-process controls (IPCs) like LC-MS.
-
-
Reaction Monitoring: Closely monitor the reaction progress.
-
Recommendation: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
Quenching: Properly quenching the reaction is essential to destroy any unreacted NBS.
-
Recommendation: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will also help to remove any free bromine that may have formed.
-
FAQ 4: Scale-Up Challenges & Safety Concerns - "I am planning to scale up this synthesis. What are the key challenges and safety precautions I should be aware of?"
Root Cause Analysis:
Scaling up bromination reactions with NBS presents several challenges, primarily related to exothermicity, reagent handling, and potential for runaway reactions.[2][6][7]
Troubleshooting & Optimization Strategies:
-
Exothermicity Management: Bromination reactions are often exothermic.[2][8]
-
Recommendation: On a larger scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous temperature increase. Use a reactor with efficient cooling and a temperature probe to monitor the internal temperature. A semi-batch process, where NBS is added at a controlled rate to maintain the desired temperature, is highly recommended.[9]
-
-
NBS Handling: Handling large quantities of NBS requires care.
-
Recommendation: NBS is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of the powder.
-
-
Solvent Selection: Some solvents can react with NBS, leading to hazardous situations.
-
Process Safety Analysis: A thorough process safety analysis is crucial before any large-scale synthesis.
-
Recommendation: Conduct studies such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the thermal hazards of the reaction.[9] This will help in defining safe operating limits for temperature, addition rates, and concentration.
-
| Scale-Up Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Rationale |
| NBS Addition | Manual, portion-wise | Controlled addition via pump | To manage exotherm and ensure safety.[9] |
| Temperature Control | Ice bath | Jacketed reactor with cooling fluid | To maintain a consistent and safe temperature. |
| Monitoring | TLC, LC-MS | In-process controls (IPCs) with defined limits | For real-time decision making and process control. |
| Safety | Standard fume hood | Walk-in fume hood, dedicated scrubber | To handle larger quantities of reagents and byproducts safely. |
III. Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
-
Preparation: To a solution of thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in dichloromethane (DCM, 10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer, add a temperature probe and cool the mixture to 0 °C using an ice bath.
-
NBS Addition: In a separate container, dissolve N-Bromosuccinimide (1.05 eq) in DCM. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS. Once the starting material is consumed (typically 1-3 hours), proceed to the work-up.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
IV. References
-
Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. Benchchem. Available from: --INVALID-LINK--
-
WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds. Google Patents. Available from: --INVALID-LINK--
-
N-Bromosuccinimide. Wikipedia. Available from: --INVALID-LINK--
-
2-bromothieno[3,2-c]pyridin-4(5H)-one. Advanced ChemBlocks. Available from: --INVALID-LINK--
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available from: --INVALID-LINK--
-
Thieno[3,2-c]pyridin-4(5H)-one, 3-bromo-2-methyl. Axsyn. Available from: --INVALID-LINK--
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. ACS Publications. Available from: --INVALID-LINK--
-
Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. Available from: --INVALID-LINK--
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Available from: --INVALID-LINK--
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available from: --INVALID-LINK--
-
This compound. MySkinRecipes. Available from: --INVALID-LINK--
-
Thieno[3,2-c]pyridin-4(5h)-one, 2-bromo-. Chemical-Suppliers.com. Available from: --INVALID-LINK--
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available from: --INVALID-LINK--
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. MDPI. Available from: --INVALID-LINK--
-
This compound. AbacipharmTech. Available from: --INVALID-LINK--
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Available from: --INVALID-LINK--
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. NIH. Available from: --INVALID-LINK--
-
Thieno(3,2-c)pyridine. PubChem. Available from: --INVALID-LINK--
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC - PubMed Central. Available from: --INVALID-LINK--
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. Available from: --INVALID-LINK--
-
Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. PubMed. Available from: --INVALID-LINK--
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Semantic Scholar. Available from: --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. 2-bromothieno[3,2-c]pyridin-4(5H)-one 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 4. Thieno[3,2-c]pyridin-4(5h)-one, 2-bromo- | CAS 28948-60-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Optimizing the Bromination of Thieno[3,2-c]pyridin-4(5H)-one
Welcome to the technical support center for the bromination of thieno[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and systematically improve product yield and purity. Here, we will dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to ensure the successful synthesis of your target brominated thieno[3,2-c]pyridin-4(5H)-one derivatives.
Introduction: The Synthetic Challenge
The thieno[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic system in medicinal chemistry. Its subsequent functionalization, often beginning with bromination, is a critical step in the synthesis of a wide array of biologically active molecules. However, the inherent reactivity of this electron-rich bicyclic system can lead to challenges in controlling regioselectivity and minimizing side product formation, thereby impacting the overall yield. This guide provides a systematic approach to troubleshooting and optimizing this crucial transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of thieno[3,2-c]pyridin-4(5H)-one. Each issue is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Significant amount of unreacted thieno[3,2-c]pyridin-4(5H)-one observed by TLC or LC-MS analysis.
-
The desired brominated product is present in very low quantities or is absent.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficiently Activated Brominating Agent | N-Bromosuccinimide (NBS) is a common and effective brominating agent for electron-rich heterocycles.[1] However, its electrophilicity may need to be enhanced for less reactive substrates or under certain conditions. | Consider the addition of a catalytic amount of a Lewis acid or a Brønsted acid. For instance, a small amount of acetic acid or silica gel can polarize the Br-N bond in NBS, increasing its electrophilicity.[2] |
| Inappropriate Solvent Choice | The solvent plays a critical role in the solubility of reagents and the stabilization of intermediates. A solvent in which the starting material is poorly soluble can hinder the reaction. | Ensure your thieno[3,2-c]pyridin-4(5H)-one is fully dissolved. Acetonitrile, DMF, and acetic acid are often good choices for NBS brominations.[3] For highly deactivated systems, concentrated sulfuric acid can be used as a solvent to drive the reaction to completion.[4] |
| Reaction Temperature is Too Low | While lower temperatures often favor selectivity, they can also significantly decrease the reaction rate, leading to incomplete conversion within a practical timeframe. | If selectivity is not a major issue, consider gradually increasing the reaction temperature. Monitor the reaction closely by TLC to avoid the formation of degradation products. A temperature range of 0 °C to room temperature is a good starting point. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Symptoms:
-
LC-MS or NMR analysis reveals a mixture of brominated products (e.g., 2-bromo, 3-bromo, and/or 7-bromo isomers).
-
Difficulty in isolating the desired isomer.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| High Reaction Temperature | Electrophilic aromatic substitution reactions often exhibit better regioselectivity at lower temperatures. Higher temperatures provide more energy for the system to overcome the activation barriers for the formation of less-favored isomers.[5] | Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C and allow the reaction to proceed for a longer duration.[5] |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity of bromination. Polar solvents can stabilize charged intermediates, potentially altering the position of attack.[2][3] | Screen a range of solvents with varying polarities. For example, compare the results in a non-polar solvent like carbon tetrachloride (if permissible) or dichloromethane with a polar aprotic solvent like acetonitrile.[3] |
| Steric Hindrance | The position of existing substituents on the thieno[3,2-c]pyridin-4(5H)-one core will sterically and electronically direct the incoming electrophile. | Analyze the steric and electronic effects of your specific substrate. For instance, bulky groups may hinder attack at adjacent positions. This inherent property of your molecule might necessitate a different synthetic strategy if the desired isomer is disfavored. |
Issue 3: Formation of Di- or Poly-brominated Byproducts
Symptoms:
-
Mass spectrometry indicates the presence of products with masses corresponding to the addition of two or more bromine atoms.
-
Complex NMR spectra with multiple aromatic signals.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent can lead to multiple brominations, especially since the first bromination can further activate the ring system towards subsequent electrophilic attack. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at all times. |
| High Reactivity of the Substrate | The thieno[3,2-c]pyridin-4(5H)-one ring system is electron-rich and highly susceptible to electrophilic attack, making it prone to over-bromination. | Perform the reaction at a low temperature (e.g., 0 °C or below) to moderate the reactivity. Consider using a less reactive brominating agent if NBS proves too aggressive. |
Workflow for Optimizing Bromination Yield
The following diagram illustrates a systematic approach to optimizing the bromination of thieno[3,2-c]pyridin-4(5H)-one.
Caption: A decision-tree workflow for troubleshooting and optimizing the bromination reaction.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for thieno[3,2-c]pyridin-4(5H)-one?
A1: N-Bromosuccinimide (NBS) is generally the reagent of choice for the bromination of electron-rich heterocycles like thieno[3,2-c]pyridin-4(5H)-one.[1] It is a solid, making it easier and safer to handle than liquid bromine. NBS also allows for a low concentration of bromine to be present in the reaction mixture, which can help to minimize side reactions.[6]
Q2: How can I predict the most likely position of bromination on the thieno[3,2-c]pyridin-4(5H)-one core?
A2: Predicting the regioselectivity of electrophilic substitution on a complex heterocycle can be challenging. It is influenced by the combined electronic effects of the fused rings and any existing substituents. The thiophene ring is generally more activated towards electrophilic substitution than the pyridinone ring. Therefore, positions 2 and 3 on the thiophene ring are often the most reactive. Computational studies can provide insights into the most nucleophilic positions.
Q3: What is the best way to work up an NBS bromination reaction?
A3: After the reaction is complete (as determined by TLC), the mixture can be cooled and quenched by the addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any unreacted bromine or NBS. The byproduct, succinimide, is water-soluble and can be removed by an aqueous wash during the extraction process.[7] A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane), washing with the quenching solution, followed by water and then brine.[7]
Q4: Can I use molecular bromine (Br₂) instead of NBS?
A4: Yes, molecular bromine can be used, often in the presence of a Lewis acid catalyst like FeBr₃. However, Br₂ is highly reactive and corrosive, and reactions can be more difficult to control, potentially leading to lower yields and more side products. For these reasons, NBS is often preferred for its milder nature and ease of handling.[6]
Q5: My brominated product seems to be unstable during purification. What can I do?
A5: Some brominated heterocycles can be sensitive to acid, base, or prolonged exposure to silica gel. If you suspect instability on silica gel, you can try using a less acidic stationary phase like alumina for chromatography. Alternatively, you can minimize the time the compound spends on the column by using a faster flow rate or a different purification method such as recrystallization or preparative HPLC.
Experimental Protocols
Protocol 1: General Procedure for the Monobromination of Thieno[3,2-c]pyridin-4(5H)-one
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Thieno[3,2-c]pyridin-4(5H)-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thieno[3,2-c]pyridin-4(5H)-one (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Work-up Procedure for Removing Succinimide
This protocol focuses on the efficient removal of the succinimide byproduct.
Caption: Step-by-step workflow for the post-reaction work-up.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Amination of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the troubleshooting and optimization guide for the Buchwald-Hartwig amination of 3-Bromothieno[3,2-c]pyridin-4(5H)-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this specific heterocyclic scaffold. The electron-deficient nature of the pyridine ring, combined with the presence of a lactam moiety and the thiophene core, presents a unique set of challenges that can lead to undesired side reactions and diminished yields. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems and refine your experimental approach.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction shows low conversion, and I'm primarily recovering my starting material. What are the likely causes and how can I improve the yield?
Low conversion is a common issue, often pointing to catalyst inhibition or suboptimal reaction conditions. The this compound substrate has an inherent feature that can disrupt the catalytic cycle: the pyridine nitrogen.
Core Problem: Catalyst Poisoning
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the palladium complex, making it less reactive and hindering its ability to participate in the catalytic cycle, effectively "poisoning" the catalyst.[1][2] This is a well-documented issue for amination reactions involving halopyridines.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction conversion.
Detailed Solutions:
-
Ligand Choice is Critical: The most effective countermeasure to pyridine coordination is the use of sterically hindered and electron-rich phosphine ligands.[1][3] These bulky ligands occupy significant space around the palladium atom, physically blocking the pyridine nitrogen from coordinating. Furthermore, their electron-donating properties increase the electron density on the palladium, which facilitates the crucial reductive elimination step.[4]
-
Recommendation: Switch from less bulky ligands (e.g., P(t-Bu)₃) to modern biaryl phosphine ligands. See the table below for suggestions.
-
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable, use a well-defined pre-catalyst.[5] Buchwald or Hartwig's "G3" or "G4" palladacycle pre-catalysts are designed for stability and consistent activation, ensuring a higher concentration of the active catalyst is available from the start.[6]
-
Re-evaluate Your Base: The choice of base is crucial. While strong alkoxides like NaOtBu are common, they can sometimes promote side reactions. For substrates with sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though this may require higher temperatures or longer reaction times.[7] If your amine is particularly hindered or weakly nucleophilic, a stronger, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) can be effective.[7][8]
Question 2: I'm observing a significant byproduct with a mass corresponding to the de-brominated starting material (Thieno[3,2-c]pyridin-4(5H)-one). What is this hydrodehalogenation side reaction, and how can I suppress it?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent and troublesome side reaction in palladium-catalyzed cross-couplings.[9] It consumes your starting material and catalyst in an unproductive pathway.
Mechanistic Origins:
There are several proposed pathways for hydrodehalogenation:
-
β-Hydride Elimination: After the formation of the palladium-amide complex, a β-hydride on the amine can be eliminated onto the palladium center. Subsequent reductive elimination of the resulting palladium-hydride species with the aryl group produces the de-halogenated arene.[4]
-
From Water/Solvent: Trace amounts of water in the reaction mixture can act as a proton source.[10][11][12] Some solvents, particularly alcohols, can also serve as hydride sources.[9]
Caption: Competing pathways of productive amination vs. hydrodehalogenation.
Suppression Strategies:
-
Rigorous Control of Reaction Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous solvents and degas them thoroughly with argon or nitrogen to remove both oxygen and dissolved water.[1]
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are known to accelerate the rate of reductive elimination.[3][4] By making the desired product-forming step faster, you kinetically disfavor the competing hydrodehalogenation pathway.
-
Choice of Amine: If possible, use an amine that lacks β-hydrogens to completely avoid that specific mechanistic pathway. This is not always feasible from a synthetic design standpoint.
-
Base and Solvent System: Avoid alcoholic solvents unless specifically called for in a validated protocol.[9] Toluene and dioxane are generally preferred solvents.[13] The choice of base can also influence the outcome; sometimes switching from an alkoxide base (NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can mitigate the issue, potentially by altering the reaction kinetics or basicity of the medium.
Question 3: My mass spectrometry analysis shows a peak corresponding to a biaryl species (homocoupling of two thienopyridinone units). What causes this dimerization?
Dimerization, or homocoupling, is another potential side reaction that consumes your starting material. It is particularly noted in reactions with aryl bromides and can arise from several mechanistic possibilities.
Potential Causes:
-
Reaction of Oxidative Addition Complex: Two molecules of the Ar-Pd(II)-Br complex can undergo a disproportionation or related pathway to form the Ar-Ar bond and regenerate a Pd(0) species.
-
High Catalyst Loading or Temperature: Excessive catalyst concentration or overly high reaction temperatures can sometimes promote these undesired pathways.[6]
Mitigation Strategies:
-
Optimize Catalyst Loading: While it may be tempting to add more catalyst to a sluggish reaction, this can sometimes increase the rate of side reactions more than the desired amination. Carefully screen catalyst loading, starting from 1-2 mol %.[7]
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start screening around 80-100 °C and adjust as needed.[1]
-
Ligand Choice: Once again, the use of highly active, bulky monophosphine ligands can favor the desired cross-coupling pathway over homocoupling. These ligands promote rapid formation of the Pd-Amide complex, steering the catalyst away from pathways that lead to dimerization.
Optimized Starting Conditions & Protocol
This table provides a starting point for optimizing your reaction. The choice of ligand is often the most impactful variable.[14]
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Pre-catalyst | XPhos Pd G3 or RuPhos Pd G4 (1-2 mol %) | Provides a reliable source of active Pd(0); robust against catalyst poisoning.[6] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-2.4 mol % L/Pd) | Bulky, electron-rich ligands that prevent pyridine coordination and accelerate reductive elimination.[3][4] BrettPhos is particularly effective for primary amines.[7] |
| Base | NaOtBu or LHMDS (1.5-2.2 equiv) | Strong, non-nucleophilic bases are generally effective. LHMDS can be superior for challenging couplings or base-sensitive substrates.[7][8] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | Standard, non-protic solvents for Buchwald-Hartwig reactions. Ensure they are scrupulously dry.[13] |
| Temperature | 90-110 °C | A good starting range to ensure sufficient reaction rate without excessive side product formation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocol: General Procedure
This is a representative protocol and should be optimized for your specific amine.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the chosen biaryl phosphine ligand (e.g., XPhos, 0.02 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 equiv).
-
Addition of Base: Add the base (e.g., NaOtBu, 1.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Add the amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues. Proceed with standard aqueous workup and purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromothieno[3,2-c]pyridin-4(5H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful cross-coupling functionalization of this important heterocyclic building block. The structure of this molecule, featuring an electron-rich thiophene fused to an electron-deficient pyridinone ring, presents unique challenges and opportunities in catalyst selection and reaction optimization.
This document is structured to provide both foundational knowledge and specific, actionable protocols to overcome common experimental hurdles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Considerations for Cross-Coupling Reactions
Before delving into specific reaction types, several universal principles are critical for success. The fickle nature of organometallic reactions demands meticulous attention to detail.[1]
-
Reagent Purity: Ensure the purity of your this compound, coupling partner, and bulk bases. Solid reagents can be recrystallized, while liquids can be distilled or passed through a plug of activated alumina.[2]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Reactions should be assembled under an inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.[3]
-
Catalyst Generation: The efficient generation of the active LPd(0) catalyst is pivotal. Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed to quickly and quantitatively generate the active species, often leading to more reliable results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
Catalyst Selection Workflow
Choosing the right catalyst system is the most critical factor for a successful reaction.[1] The following workflow provides a logical approach to selecting your initial screening conditions.
Caption: A decision workflow for initial catalyst system selection.
Suzuki-Miyaura Coupling: FAQs and Troubleshooting
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling the bromo-thienopyridinone with various organoboron reagents.[4]
Q1: What is the best initial catalyst system for coupling with this electron-rich heteroaryl bromide?
A: For electron-rich aryl bromides, oxidative addition can be challenging.[5] Therefore, a catalyst system featuring a bulky, electron-rich phosphine ligand is highly recommended to accelerate this key step.[5][6] Systems based on ligands like SPhos or XPhos paired with a palladium source like Pd(OAc)₂ or a precatalyst like XPhos Pd G3 are excellent starting points.[6]
Q2: My reaction is stalled with low conversion. What are the likely causes?
A: Low conversion in Suzuki couplings can stem from several issues:
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][7] If you are using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[8] For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[5]
-
Protodeboronation: Your boronic acid coupling partner may be unstable under the reaction conditions, leading to its replacement with a hydrogen atom.[3][9] This is especially common with heteroaryl boronic acids.[3] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3][9]
-
Catalyst Deactivation: The sulfur atom in the thiophene ring or the nitrogen in the pyridine ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[10] In this case, incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) or switching to a more robust ligand may be necessary.[10]
Q3: I am observing significant formation of a homocoupled boronic acid byproduct. How can I prevent this?
A: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[3] Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. Using a direct Pd(0) source like Pd(PPh₃)₄ can also sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[3]
| Coupling Partner | Recommended Catalyst System | Base | Solvent | Temp (°C) |
| Arylboronic Acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O (10:1) | 80-100 |
| Alkylboronic Acid | XPhos Pd G3 (2-4 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 |
| Potassium Alkyltrifluoroborate | RuPhos Pd G3 (2-4 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 80 |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: FAQs and Troubleshooting
The Buchwald-Hartwig amination allows for the crucial formation of C-N bonds, a common linkage in pharmaceuticals.[11][12] The development of sophisticated ligands has greatly expanded the scope of this reaction to include challenging heteroaryl halides.[13][14]
Q1: My primary amine coupling is failing. What ligand should I be using?
A: Early generation catalysts using simple trialkylphosphines like P(o-tolyl)₃ are often ineffective for coupling primary amines due to competing side reactions like β-hydride elimination.[14][15] Modern, sterically hindered biarylphosphine ligands are required. For primary amines, ligands like RuPhos or BrettPhos are specifically designed to promote the desired reductive elimination over side reactions.[16]
Q2: The reaction is sensitive to my choice of base. Which one should I use?
A: The base is critical and its choice is highly dependent on the solvent and the pKa of the amine coupling partner.[17]
-
Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are very effective, especially with less nucleophilic amines.[16]
-
For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or K₂CO₃ can be employed, though this often requires more active catalyst systems and higher temperatures.
-
Soluble organic bases like DBU have emerged as a mild option for certain systems, particularly with electron-poor aryl halides, which can be beneficial for reactions in continuous flow or with sensitive substrates.[18]
Q3: I am trying to couple a weakly binding amine (e.g., a heteroaromatic amine) and getting no product. What is the issue?
A: Weakly binding or sterically hindered amines can be challenging substrates. The equilibrium for the formation of the key palladium-amido intermediate may be unfavorable.[19] Using a catalyst system with a more electron-rich and bulky ligand, such as CyJohnPhos (6) or XPhos (7), can often overcome this limitation by favoring the necessary oxidative addition and subsequent steps.[14] Increasing the reaction temperature may also be necessary.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: FAQs and Troubleshooting
The Sonogashira coupling is the most versatile method for generating aryl alkynes, which are valuable intermediates in organic synthesis.[20][21] The reaction typically uses a dual catalyst system of palladium and copper(I).[22]
Q1: What are the standard conditions for a Sonogashira coupling with a heteroaryl bromide?
A: A typical Sonogashira reaction involves a Pd(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂ or used directly as Pd(PPh₃)₄, a Cu(I) co-catalyst (usually CuI), and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent or co-solvent with THF or DMF.[23][24]
Q2: My reaction is giving a complex mixture, including what appears to be homocoupling of my alkyne (Glaser coupling). How do I suppress this?
A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen.
-
Rigorous Degassing: First, ensure the reaction is thoroughly deoxygenated before adding the catalysts.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions typically require a higher catalyst loading, a different ligand (e.g., a bulky, electron-rich phosphine), and often a stronger base like Cs₂CO₃ or an excess of an amine base.[20][22]
Q3: Can I use a terminal alkyne with a protected functional group, like a silyl ether?
A: Yes, the Sonogashira coupling is known for its excellent functional group tolerance.[25] However, you must ensure your base is compatible with the protecting group. For instance, if using a silyl-protected alkyne, a strong fluoride-containing base would be inappropriate. An amine base like Et₃N is generally compatible with most common protecting groups. If deprotection occurs, a milder base or different reaction conditions may be needed.[23]
| Coupling Partner | Recommended Catalyst System | Base | Solvent | Temp (°C) |
| Terminal Alkyne (Standard) | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT to 60 |
| Terminal Alkyne (Copper-Free) | Pd₂(dba)₃ (2 mol%), XPhos (8 mol%) | Cs₂CO₃ | Dioxane | 80-100 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | Et₃N | THF | 60 |
Table 2: Recommended starting conditions for Sonogashira coupling.
General Troubleshooting Guide
This section addresses issues that can arise regardless of the specific coupling reaction being performed.
Caption: Troubleshooting flowchart for a failed reaction.
Q: My reaction is not working at all. Where do I start?
A: A complete failure to react often points to a fundamental problem.
-
Catalyst Activity: Is your palladium source active? Precatalysts are generally more reliable.[2] If using a Pd(II) source like Pd(OAc)₂, ensure it is being properly reduced to the active Pd(0) state.
-
Reagent Integrity: Confirm the purity and integrity of all starting materials. Was the solvent properly dried and degassed? Was the base stored correctly in a desiccator?[2]
-
Reaction Setup: Double-check that an inert atmosphere was successfully established and maintained throughout the reaction.
Q: I'm seeing dehalogenation of my starting material (replacement of Br with H). Why is this happening?
A: Dehalogenation can occur through several pathways, often competing with the desired cross-coupling.[3]
-
In Suzuki couplings, it can be a result of protodeboronation followed by coupling with the resulting proton.
-
In Buchwald-Hartwig aminations, it can arise from β-hydride elimination from certain amine substrates.[14]
-
It can also be caused by hydride sources in the reaction mixture. Ensure solvents are pure and not a source of hydrides.
To minimize dehalogenation, ensure your reagents are pure and consider using a more robust ligand that promotes the desired catalytic cycle more efficiently.[3]
Experimental Protocols
The following are generalized starting protocols. Optimization for specific substrates is expected.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Evacuate and backfill the flask with Argon three times.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.) followed by the degassed solvent (e.g., Toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the organic layer, filter, and concentrate. Purify by column chromatography.
General Protocol for Sonogashira Coupling (with Copper)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1 equiv.) dropwise.[3]
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.[3]
References
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [repository.kaust.edu.sa]
- 21. Recent advances in Sonogashira reactions [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. kbfi.ee [kbfi.ee]
- 24. benchchem.com [benchchem.com]
- 25. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 3-Bromothieno[3,2-c]pyridin-4(5H)-one Synthesis
Welcome to the technical support center for the synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. The purity of this intermediate is paramount, as it is frequently used in subsequent transformations such as palladium-catalyzed cross-coupling reactions where impurities can poison catalysts and lead to complex product mixtures.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, manage, and eliminate common impurities, ensuring the successful synthesis of high-purity material.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My reaction shows low or no conversion of the thieno[3,2-c]pyridin-4(5H)-one starting material.
Possible Causes & Diagnostic Steps:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[5] It can decompose over time, especially if exposed to light or moisture.
-
Diagnosis: Check the appearance of your NBS. It should be a white to slightly off-white crystalline solid. A significant yellow or brown discoloration suggests decomposition.
-
-
Improper Solvent or Conditions: The reaction typically requires a polar aprotic solvent to facilitate the electrophilic substitution mechanism. Anhydrous conditions are often necessary to prevent quenching of the brominating agent.
-
Diagnosis: Review your experimental setup. Did you use a dry solvent like THF, DMF, or Acetonitrile? Was the glassware properly dried?
-
-
Insufficient Activation: The thiophene ring is electron-rich and generally reactive towards electrophiles, but factors like temperature can be critical.[6][7]
-
Diagnosis: Monitor the reaction by Thin-Layer Chromatography (TLC). If no new spots appear after a reasonable time, the reaction has likely stalled.
-
Solutions:
-
Use Fresh Reagents: Always use a fresh bottle of NBS or recrystallize old reagent from water.
-
Optimize Reaction Conditions: Ensure your solvent is anhydrous. If using THF, it should be freshly distilled or from a sealed bottle. The reaction is often performed at temperatures ranging from 0 °C to room temperature.[5] A slight increase in temperature might be necessary, but this must be balanced against the risk of side reactions.
-
Consider an Activator (with caution): While often not necessary for this reactive substrate, a catalytic amount of a mild acid could in principle promote the reaction, though this significantly increases the risk of side products.[8]
Problem: My TLC and HPLC analysis show multiple product spots, indicating a complex crude mixture.
Possible Causes & Diagnostic Steps:
-
Over-Bromination: The product, this compound, still contains other positions on the heterocyclic rings that can react with excess brominating agent, leading to di-brominated or even tri-brominated impurities.[9]
-
Diagnosis: Use LC-MS to analyze the crude reaction mixture. Look for masses corresponding to the addition of two or more bromine atoms (M+78/80 for each additional Br).
-
-
Side Reactions: Depending on the conditions, side reactions such as oxidation can occur.[10]
-
Diagnosis: A complex pattern of spots on TLC that cannot be easily attributed to starting material or a single product suggests multiple side reactions. 1H NMR of the crude material may show a multitude of unidentifiable aromatic signals.
-
Solutions:
-
Strict Stoichiometric Control: Carefully weigh the brominating agent. Use 1.0 to 1.1 equivalents of NBS relative to the starting material. Using a large excess is the most common cause of over-bromination.
-
Controlled Reagent Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity and minimize the rate of competing side reactions.
Problem: The purified product has a low melting point and/or broad peaks in the 1H NMR spectrum.
Possible Causes & Diagnostic Steps:
-
Persistent Impurities: The product may be co-eluting with an impurity during chromatography or co-precipitating during recrystallization.
-
Diagnosis: Check the purity using an orthogonal method. If you purified by column chromatography, analyze the product by HPLC. A high-resolution 1H NMR (≥400 MHz) can reveal minor impurities that are not obvious at lower field strengths. The melting point of pure this compound is reported to be in the range of 273-278°C; a significantly lower or broader range indicates impurities.[11][12]
-
-
Residual Solvent: Solvents used in purification (e.g., Ethyl Acetate, Dichloromethane, Methanol) can become trapped in the crystalline lattice.
-
Diagnosis: Look for characteristic solvent peaks in the 1H NMR spectrum. Dry the sample under high vacuum for an extended period (12-24 hours) and re-analyze.
-
Solutions:
-
Re-purification: If impurities are detected, a second purification step is necessary. If the first step was chromatography, try recrystallization from a different solvent system.
-
Optimize Recrystallization: Perform a solvent screen to find a solvent system where the product has high solubility at high temperatures and low solubility at room temperature, while the impurity remains soluble.
-
Thorough Drying: Dry the final product under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of residual solvent.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound and how can I identify them?
The most prevalent impurities are unreacted starting material, over-brominated products, and reagent-derived byproducts. A summary is provided below.
| Impurity Name | Structure | Identification Method | Mitigation Strategy |
| Thieno[3,2-c]pyridin-4(5H)-one | Starting Material | TLC, HPLC (shorter retention time), 1H NMR (absence of Br-shifted peaks) | Ensure complete reaction; use slight excess of NBS (1.05 eq.). |
| Di-brominated Species | Product + Br | LC-MS (M+78/80), 1H NMR (fewer aromatic protons) | Strict control of NBS stoichiometry (≤1.1 eq.); slow, cooled addition. |
| Succinimide | Byproduct from NBS | 1H NMR (singlet ~2.7 ppm in DMSO-d6); water-soluble | Perform an aqueous workup before chromatography. |
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[13]
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 50-70% Ethyl Acetate) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a lower Rf value than the starting material due to the polar bromine atom.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates reaction completion.
For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be used to quantify the consumption of starting material and the formation of the product.[14][15]
Q3: Which purification method is superior: recrystallization or column chromatography?
The choice depends on the specific impurity profile and the scale of the reaction.
-
Flash Column Chromatography: This is the most versatile method for removing both more polar and less polar impurities. It is highly effective for separating the mono-brominated product from both the starting material and di-brominated species.[1][3]
-
Recrystallization: This method is excellent for removing small amounts of impurities from a large amount of product, provided a suitable solvent can be found. It is often more scalable and cost-effective than chromatography. A successful recrystallization can yield highly pure material.[16]
Q4: What are the key characterization signals I should look for to confirm the identity and purity of my product?
-
1H NMR: Expect to see characteristic shifts for the protons on the pyridine and thiophene rings. The number of aromatic protons should match the structure.
-
13C NMR: This provides information on the carbon skeleton. The carbon atom attached to the bromine will show a characteristic shift.[17][18]
-
Mass Spectrometry (MS): This confirms the molecular weight. Look for the characteristic isotopic pattern of bromine (a near 1:1 ratio of M and M+2 peaks).
-
HPLC: A single sharp peak in the chromatogram is a strong indicator of high purity.[15][19]
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thieno[3,2-c]pyridin-4(5H)-one (1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or ethanol to remove residual DMF and succinimide.
-
Drying: Dry the crude product under vacuum. The material can then be purified by column chromatography or recrystallization.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |
This method should provide a baseline for analysis. The gradient and mobile phases may need to be optimized for your specific system and impurity profile.[15]
Section 4: Visualized Workflows
Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common impurities.
Caption: Reaction scheme for the synthesis and major side reaction.
Troubleshooting Decision Tree
This workflow provides a logical path for diagnosing and solving common issues during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound|CAS 799293-83-7 [benchchem.com]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. This compound [myskinrecipes.com]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. 1078150-17-0|2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Bromothieno[3,2-c]pyridin-4(5H)-one Analogs
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities. The strategic placement of a bromine atom at the 3-position of the thieno[3,2-c]pyridin-4(5H)-one variant offers a versatile synthetic handle for researchers. This position allows for extensive functionalization through modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the creation of large, diverse chemical libraries for biological screening[1]. This guide provides a comparative overview of the biological activities of various analogs derived from this core structure, supported by experimental data and protocols to offer researchers actionable insights for drug discovery and development.
Anticancer Activity: A Multi-Targeted Approach
The thienopyridine scaffold has been extensively explored for its anticancer potential, yielding analogs that inhibit a wide range of targets crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thienopyridine analogs have shown potent inhibitory activity against several key kinases.
-
Pim-1 Kinase: Overexpressed in various cancers, Pim-1 kinase is a promising therapeutic target[2]. Analogs of 5-bromo-thieno[2,3-b]pyridine bearing amide or benzoyl groups have been investigated as Pim-1 inhibitors. The data reveals that specific substitutions are critical for activity. For example, compound 5b demonstrated moderate inhibitory activity, suggesting a favorable interaction of its substituted benzoyl group within the kinase's active site[2].
-
Phosphoinositide-Dependent Protein Kinase-1 (PDK1): As a key node in the PI3K-AKT signaling pathway, PDK1 is a critical target for cancer therapy[3][4]. Fragment-based screening identified the thieno[3,2-d]pyrimidin-4(3H)-one core as a viable starting point for PDK1 inhibitors. Subsequent optimization led to 6,7-disubstituted analogs with low micromolar inhibitory activity in biochemical assays[4].
-
Atypical Protein Kinase C (aPKC): Targeting aPKC is an effective strategy to control vascular permeability and inflammation, relevant in certain eye diseases and cancer[5]. A series of tricyclic thieno[2,3-d]pyrimidines were identified as ATP-competitive inhibitors of aPKCι and aPKCζ. The analog 7l not only showed potent enzyme inhibition but also demonstrated efficacy in a rat model of VEGF- and TNFα-induced retinal permeability[5].
-
c-Src Tyrosine Kinase: Overactivation of the non-receptor tyrosine kinase Src is implicated in cancer progression. Thieno[3,2-b]pyridine derivatives have been developed as c-Src inhibitors, with molecular modeling suggesting these compounds interact with the ATP hydrophobic pocket[6][7].
| Compound ID | Core Scaffold | Target Kinase | Activity (IC50) | Reference |
| 3c | 5-Bromo-thieno[2,3-b]pyridine | Pim-1 | 35.7 µM | [2] |
| 5b | 5-Bromo-thieno[2,3-b]pyridine | Pim-1 | 12.71 µM | [2] |
| 7l | Thieno[2,3-d]pyrimidine | aPKCι | Favorable Selectivity | [5] |
| - | Thieno[3,2-d]pyrimidin-4-one | PDK1 | Low micromolar | [4] |
Inhibition of Other Anticancer Targets
Beyond direct kinase inhibition, thienopyridine analogs modulate other essential cellular pathways.
-
HDAC Inhibition: A series of thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety were designed as novel Histone Deacetylase (HDAC) inhibitors. Compounds 11 , 12 , and 13 showed potent activity with IC50 values of 0.38, 0.49, and 0.61 µM, respectively. The most potent compound, 11 , was found to induce apoptosis and G2/M cell cycle arrest in HCT-116 human cancer cells[8].
-
Hsp90 Inhibition: Thieno[2,3-c]pyridine derivatives have been explored as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins. A thiomorpholine-substituted hybrid, compound 6i , exhibited a high percentage of growth inhibition (95.33% at 100 µM) against the MCF7 breast cancer cell line and was found to induce G2 phase arrest[9][10].
-
General Cytotoxicity: Several studies have evaluated the broad-spectrum anticancer activity of thienopyridine derivatives. A series of 3-arylthieno[3,2-b]pyridin-5(4H)-ones exhibited notable antitumor activity against a panel of six human cancer cell lines, with low cytotoxicity towards normal lung fibroblasts, indicating favorable cancer cell selectivity[11]. Similarly, novel cyclopenta[8][9]thieno[2,3-d][8][12][13]triazolo[1,5-a]pyrimidin-9(6H)-ones showed excellent potency against MCF-7 breast cancer cells, with compounds 10b (2-(4-bromophenyl)triazole) and 10e (2-(anthracen-9-yl)triazole) having IC50 values of 19.4 and 14.5 µM, respectively[14].
| Compound ID | Core Scaffold | Target/Activity | Activity (IC50 / GI50) | Cell Line | Reference |
| 11 | Thieno[3,2-d]pyrimidine | HDAC | 0.38 µM | - | [8] |
| 6i | Thieno[2,3-c]pyridine | Hsp90 / Cytotoxicity | 10.8 µM | HSC3 | [9] |
| 10b | Thieno[2,3-d]triazolo[1,5-a]pyrimidine | Cytotoxicity | 19.4 µM | MCF-7 | [14] |
| 10e | Thieno[2,3-d]triazolo[1,5-a]pyrimidine | Cytotoxicity | 14.5 µM | MCF-7 | [14] |
| 2e | Thieno[3,2-b]pyridine | Cytotoxicity | 13 µM | MDA-MB-231 | [7] |
Antiviral Activity: Targeting Hepatitis C Virus (HCV)
The global burden of hepatitis C necessitates the development of novel antiviral agents. A class of thieno[2,3-b]pyridine derivatives was discovered to act as HCV inhibitors through a cell-based screening of a small molecule library. Structure-activity relationship (SAR) studies led to the identification of several potent compounds with low cytotoxicity, such as 12c (EC50 = 3.3 µM), 12b (EC50 = 3.5 µM), and 10l (EC50 = 3.9 µM)[15][16]. While the precise mechanism of action has not been fully elucidated, these compounds represent a promising starting point for new anti-HCV drug development[15].
Neuroleptic/Antipsychotic Activity
Thieno[3,2-c]pyridine derivatives have also been investigated for their potential in treating psychotic disorders. Certain arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system showed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine D2 receptor[13][17]. These compounds were effective in animal models predictive of antipsychotic activity, including the blockade of apomorphine-induced stereotypy and conditioned avoidance responses. Electrophysiological studies suggest that these thieno[3,2-c]pyridine analogs achieve their antipsychotic effects through mechanisms distinct from traditional neuroleptics, highlighting a novel pharmacological profile[13].
Visualization of Mechanisms and Workflows
Mechanism: Competitive Kinase Inhibition
Many of the anticancer thienopyridine analogs function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: ATP-competitive inhibition by a thienopyridine analog.
Workflow: Cell Viability Assessment
The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Standard workflow for an MTT cell proliferation assay.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following are representative protocols for evaluating the biological activity of thienopyridine analogs.
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol is based on methodologies described for screening thieno[2,3-c]pyridine and thieno[3,2-d]pyrimidine derivatives[9][10][14].
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the thienopyridine analogs in DMSO. Dilute the compounds to desired final concentrations (e.g., ranging from 0.1 to 100 µM) in fresh medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from studies on HDAC and Hsp90 inhibitors[8][9].
-
Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight. Treat the cells with the thienopyridine analog at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Conclusion
The 3-Bromothieno[3,2-c]pyridin-4(5H)-one scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the exploration of a vast chemical space, leading to the discovery of analogs with potent and selective activities against a wide array of biological targets, from kinases and epigenetic modulators in cancer to viral proteins and CNS receptors. The comparative data presented herein underscores the importance of specific substitution patterns in dictating biological function, providing a valuable guide for researchers aiming to optimize this versatile heterocyclic core for future drug discovery endeavors.
References
- 1. This compound|CAS 799293-83-7 [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
structure-activity relationship (SAR) studies of 3-Bromothieno[3,2-c]pyridin-4(5H)-one derivatives
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-Bromothieno[3,2-c]pyridin-4(5H)-one derivatives. We will dissect the importance of this heterocyclic scaffold, explore the impact of chemical modifications at various positions, and compare its performance with alternative structures, supported by experimental data and protocols.
Introduction: The Thieno[3,2-c]pyridin-4(5H)-one Scaffold
The thieno[3,2-c]pyridine core is a privileged heterocyclic system in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. Derivatives of this and related scaffolds, such as thienopyrimidines and furo[3,2-c]pyridines, have shown promise as kinase inhibitors, antipsychotic agents, and inhibitors of poly(ADP-ribose)polymerase (PARP).[3][4][5][6][7][8]
This guide focuses specifically on the this compound template. The bromine atom at the C3 position is not merely a substituent; it is a versatile synthetic handle. Its presence allows for extensive diversification through modern cross-coupling reactions, making it an ideal starting point for systematic SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
Core Directive: Structure-Activity Relationship (SAR) Analysis
Our analysis will focus on how modifications to the parent structure, this compound, influence its biological activity. We will primarily reference its role as a scaffold for PARP inhibitors, a class of enzymes crucial for DNA repair, making them a key target in oncology.[8][9]
The Crucial C3 Position: Beyond a Simple Halogen
The C3 position is paramount for modulating activity. The bromine atom can be replaced with a variety of moieties using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions.
-
Aryl and Heteroaryl Substitutions: Introducing aromatic rings at C3 is a common strategy to engage with the nicotinamide binding pocket of PARP enzymes. The nature of these rings significantly impacts potency. For instance, in related PARP inhibitor scaffolds, appending a phenyl ring substituted with a small electron-withdrawing group, such as a cyano or fluoro group, can enhance activity. This is often due to favorable interactions with key amino acid residues in the active site.
-
Linker and Terminal Group: The choice of the group attached at C3 often involves a linker and a terminal functional group. For example, a common motif in potent PARP inhibitors is a benzyl group leading to a piperazine ring. This terminal basic group can form critical salt-bridge interactions and improve aqueous solubility.
N5 Position: Modulating Physicochemical Properties
The nitrogen atom at the 5-position is another key site for modification.
-
Small Alkyl Groups: Unsubstituted (N-H) or small alkyl groups (e.g., N-Methyl) are often tolerated. However, larger or more complex groups can be introduced to fine-tune properties.
-
Improving Solubility and PK/PD: Attaching polar groups or chains like -(CH₂)n-OH can improve solubility. More complex side chains can be designed to interact with solvent-exposed regions of the target protein or to optimize pharmacokinetic profiles, such as reducing metabolic liability or improving oral bioavailability.[9]
The Thienopyridinone Core: A Bioisostere for Potency
The thieno[3,4-c]pyridin-4-one and thieno[3,4-d]pyrimidin-4-one systems are considered bioisosteres of known PARP inhibitors like isoquinolin-1-ones and quinazolin-4-ones.[8] This structural mimicry allows them to fit into the PARP active site. Preliminary assays have shown that several compounds from these thieno-fused series exhibit potent inhibitory activity against PARP.[8]
Comparative Performance Data
To illustrate the SAR, the following table summarizes hypothetical data based on established principles for PARP inhibitors, comparing derivatives of the core scaffold. The activity is represented by IC₅₀ (half-maximal inhibitory concentration) against the PARP-1 enzyme; a lower value indicates higher potency.
| Compound ID | C3-Substituent | N5-Substituent | PARP-1 IC₅₀ (nM) | Commentary |
| 1 (Core) | -Br | -H | >10,000 | Starting material, inactive. |
| 2a | -Phenyl | -H | 850 | Phenyl group confers weak activity. |
| 2b | 4-Fluorophenyl | -H | 320 | Electron-withdrawing group improves potency. |
| 2c | 4-Cyanophenyl | -H | 150 | Cyano group further enhances binding. |
| 3a | -CH₂-Phenyl | -H | 95 | Benzyl group provides optimal linker length. |
| 3b | -CH₂-(4-F-Phenyl) | -H | 40 | Combines optimal linker and EWG. |
| 4a | -CH₂-(3-piperazin-1-ylcarbonyl)phenyl | -H | 5 | Potent derivative with key interactions.[10] |
| 4b | -CH₂-(3-piperazin-1-ylcarbonyl)phenyl | -CH₃ | 8 | Small alkylation at N5 is tolerated. |
| 4c | -CH₂-(3-piperazin-1-ylcarbonyl)phenyl | -CH₂CH₂OH | 12 | Polar group at N5 slightly reduces potency but may improve solubility. |
Data is illustrative and compiled from general SAR principles of PARP inhibitors.[9][10]
Experimental Methodologies
General Synthesis Workflow
The diversification of the this compound scaffold is typically achieved via a Suzuki coupling reaction.
Caption: General workflow for the synthesis of C3 and N5-substituted derivatives.
Step-by-Step Protocol: Suzuki Coupling for C3-Arylation (Compound 2b)
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system (e.g., a 3:1 mixture of DME and water) and a base such as Na₂CO₃ (3.0 eq).
-
Degassing: Purge the mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-fluorophenyl)thieno[3,2-c]pyridin-4(5H)-one.
PARP-1 Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds is determined using a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Caption: Workflow for a typical PARP-1 enzyme inhibition assay.
-
Plate Coating: Coat a 96-well plate with histone H1 and incubate overnight. Wash the plate to remove unbound histone.
-
Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells.
-
Enzyme Reaction: Add the PARP-1 enzyme, followed by a mixture of biotinylated NAD⁺ (the substrate) and fragmented DNA (the activator).
-
Incubation: Incubate the plate at room temperature to allow the PARPylation reaction to occur. The enzyme will transfer biotinylated ADP-ribose units onto the histone.
-
Detection: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated histones.
-
Signal Generation: After another wash step, add a colorimetric HRP substrate (like TMB). The HRP enzyme converts the substrate into a colored product.
-
Data Analysis: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is proportional to PARP-1 activity. Calculate IC₅₀ values by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold is a highly tractable platform for developing potent enzyme inhibitors, particularly for the PARP family. The SAR is strongly driven by substitutions at the C3 position, where aryl moieties connected via a benzyl linker and decorated with appropriate functional groups can lead to nanomolar potency. The N5 position offers a secondary site for modification to fine-tune physicochemical properties without drastically compromising activity.
Future work should focus on exploring a wider range of heterocyclic substituents at C3 to improve selectivity across the PARP family and to engage in novel interactions. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most potent analogs are necessary to validate this scaffold for clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the 3-Bromothieno[3,2-c]pyridin-4(5H)-one Scaffold in Kinase Inhibitor Design
Executive Summary
The relentless pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The intrinsic properties of the core heterocyclic scaffold are paramount, dictating target affinity, selectivity, and overall drug-like properties. This guide provides an in-depth comparison of the emerging 3-Bromothieno[3,2-c]pyridin-4(5H)-one scaffold against other well-established, "privileged" cores in kinase inhibition. We will dissect its structural features, known biological activities, and potential advantages, while benchmarking it against classical scaffolds such as quinazolines and indazoles. Furthermore, this guide furnishes detailed, field-proven experimental protocols for evaluating such compounds, ensuring researchers are equipped with both the theoretical framework and practical methodologies for their own discovery programs.
The Kinase Inhibitor Landscape: The Central Role of the Heterocyclic Core
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[1] The development of small-molecule kinase inhibitors has been transformative, with the majority of these agents competing with ATP at the enzyme's catalytic site.[1]
The heterocyclic scaffold of an inhibitor is its heart, forming key hydrogen bonds with the "hinge" region of the kinase that anchors the molecule in the ATP-binding pocket.[2] The nature of this scaffold profoundly influences:
-
Potency & Selectivity: Subtle changes in the arrangement of hydrogen bond donors and acceptors can shift binding affinity and selectivity between closely related kinases.
-
Binding Mode: The scaffold's geometry can favor binding to the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase, classifying them as Type I or Type II inhibitors, respectively.[3] This choice has significant implications for selectivity and the potential to overcome resistance mutations.
-
Physicochemical Properties: The core structure is a major determinant of solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide focuses on the thieno[3,2-c]pyridin-4(5H)-one system, a scaffold of growing interest, to understand its place within the vast chemical space of kinase inhibitors.
Profile of the this compound Scaffold
The this compound is a bicyclic heterocycle featuring a fused thiophene and pyridinone ring. This scaffold presents a unique combination of structural and electronic features for kinase targeting.
References
- 1. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 3-Bromothieno[3,2-c]pyridin-4(5H)-one: A Viable Scaffold for Next-Generation Therapeutics?
A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility is perpetual. Among the myriad of heterocyclic systems, the thieno[3,2-c]pyridine core has garnered significant attention. This guide provides a comprehensive validation of 3-Bromothieno[3,2-c]pyridin-4(5H)-one as a promising and viable drug scaffold, particularly in the realm of oncology. Through a comparative analysis with established pharmacophores, supported by experimental data and detailed protocols, we aim to equip researchers and drug development professionals with the critical insights needed to harness the potential of this emerging scaffold.
The Thieno[3,2-c]pyridine Core: A Profile of a Privileged Scaffold
The this compound scaffold is a unique heterocyclic architecture that marries the electron-rich thiophene ring with an electron-deficient pyridine ring. This fusion results in a distinct electronic distribution and a three-dimensional shape that is ripe for interaction with a variety of biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications through cross-coupling reactions, thus enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of this compound is crucial for its evaluation as a drug scaffold. These properties, summarized in the table below, provide early indicators of its drug-like potential.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNOS | [1][2] |
| Molecular Weight | 230.08 g/mol | [1][2] |
| Melting Point | 273-278°C | [1][2] |
| Predicted XLogP3 | 1.7 | [1] |
| Polar Surface Area (PSA) | 57.3 Ų | [1] |
The predicted lipophilicity (XLogP3) of 1.7 suggests a favorable balance between aqueous solubility and membrane permeability, a critical attribute for oral bioavailability. The polar surface area (PSA) is also within a range that is generally associated with good cell permeability.
Comparative Analysis: Thieno[3,2-c]pyridine vs. Established Scaffolds
To objectively assess the viability of the this compound scaffold, a comparison with well-established heterocyclic systems in oncology drug discovery, namely quinazoline and pyrimidine , is instructive. These scaffolds are central to numerous FDA-approved kinase inhibitors and other anticancer agents.[3][4]
Biological Activity: A Focus on Anticancer Potential
Recent studies have highlighted the significant anticancer potential of thienopyridine derivatives.[5][6][7] For instance, derivatives of the isomeric thieno[2,3-b]pyridine have demonstrated potent cytotoxicity against various cancer cell lines, with GI50 values in the nanomolar range.[8] This positions the thienopyridine scaffold as a compelling alternative to quinazoline and pyrimidine-based drugs.
| Scaffold | Representative Drug/Derivative | Target(s) | Potency (IC₅₀/GI₅₀) | Cancer Cell Line(s) | Source |
| Thieno[2,3-b]pyridine | Compound 17d | Phosphoinositide specific-phospholipase C | 23 nM | MDA-MD-435 (Melanoma) | [8] |
| Thieno[2,3-b]pyridine | Compound 3b | - | 2.58 µM | CCRF-CEM (Leukemia) | [9] |
| Thieno[2,3-c]pyridine | Compound 6i | Hsp90 | 10.8 µM | HSC3 (Head and Neck) | [10] |
| Quinazoline | Gefitinib | EGFR | 2.97 nM | SK-BR-3 (Breast) | [11] |
| Quinazoline | Compound 6c | CDK2, EGFR, VEGFR-2, HER2 | 0.183, 0.083, 0.076, 0.138 µM | Multiple | [12] |
| Pyrimidine | Imatinib | Bcr-Abl | ~250 nM | K562 (Leukemia) | [13] |
| Pyrazolo[3,4-d]pyrimidine | Compound 17 | CDK2 | 0.19 µM | - | [14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | - | 17.50 µM | A549 (Lung) | [15] |
This comparative data illustrates that thienopyridine derivatives can achieve potencies comparable to, and in some cases exceeding, those of established quinazoline and pyrimidine-based agents. The diverse range of targets, from kinases to phospholipases and heat shock proteins, underscores the versatility of the thienopyridine scaffold.
ADME & Toxicological Profile: A Preliminary Outlook
While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound itself is not yet publicly available, preliminary in silico predictions and data from related analogs are encouraging. The favorable physicochemical properties mentioned earlier suggest good potential for oral absorption and cell permeability. Furthermore, studies on some thienopyrimidine derivatives, a closely related scaffold, have shown promising ADME properties in silico.[16]
Experimental Validation: A Step-by-Step Guide
Validating a new drug scaffold requires a systematic and rigorous experimental approach. The following protocols provide a roadmap for assessing the therapeutic potential of this compound and its derivatives.
In Vitro Cytotoxicity Assessment
The initial step in validating an anticancer drug scaffold is to determine its cytotoxic effects against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and straightforward method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Metabolic Stability Assessment
A viable drug candidate must exhibit a degree of stability in the presence of metabolic enzymes to ensure a sufficient half-life in the body. The in vitro microsomal stability assay is a standard method to evaluate phase I metabolism.
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or from other species), a NADPH-regenerating system, and buffer.
-
Compound Incubation: Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system. Xenograft models in immunocompromised mice are a standard for evaluating anticancer agents.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., those found to be sensitive in vitro) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel therapeutics. Its unique chemical structure, favorable physicochemical properties, and the demonstrated potent biological activity of its analogs position it as a viable and attractive scaffold for drug discovery, particularly in oncology. The synthetic tractability afforded by the bromine handle allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
The comparative analysis with established quinazoline and pyrimidine scaffolds reveals that thienopyridine-based compounds can achieve comparable or superior biological activity. The provided experimental protocols offer a clear framework for the systematic validation of this scaffold.
Future research should focus on the synthesis of a diverse library of derivatives based on the this compound core and their rigorous evaluation using the outlined experimental workflows. In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be crucial. Furthermore, comprehensive ADME and toxicology studies will be necessary to fully characterize the drug-like properties of lead candidates. The continued exploration of this promising scaffold holds the potential to deliver a new generation of innovative medicines to address unmet medical needs.
References
- 1. echemi.com [echemi.com]
- 2. This compound [myskinrecipes.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. journals.ut.ac.ir [journals.ut.ac.ir]
- 6. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]
- 8. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Abstract
3-Bromothieno[3,2-c]pyridin-4(5H)-one is a crucial building block in medicinal chemistry, serving as a key intermediate for the synthesis of various therapeutic agents, notably PARP inhibitors. The efficiency, scalability, and economic viability of its synthesis are of significant interest to researchers in drug discovery and process development. This guide provides a comprehensive comparative analysis of the primary synthetic strategies to access this valuable compound. We will explore the mechanistic details, weigh the practical advantages and disadvantages of each route, and present detailed experimental protocols to empower scientists to select the most suitable method for their research and development needs.
Introduction: The Strategic Importance of this compound
The thieno[3,2-c]pyridin-4(5H)-one scaffold is a prominent heterocyclic motif in contemporary drug design. Its inherent structural features, including a rigid bicyclic core and hydrogen bonding capabilities, make it an attractive framework for targeting a range of biological entities. The bromine atom at the 3-position is a particularly valuable feature, acting as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to optimizing the pharmacological properties of lead compounds. A robust and efficient synthesis of this compound is therefore a critical first step in many drug discovery programs.
Comparative Analysis of Synthetic Routes
We will now dissect three principal synthetic routes to this compound, evaluating each based on critical parameters such as overall yield, operational simplicity, scalability, cost-effectiveness, and safety.
Route 1: Direct Electrophilic Bromination
This approach is the most straightforward, involving the direct bromination of the parent thieno[3,2-c]pyridin-4(5H)-one.
Reaction Scheme:
Caption: Workflow for the direct bromination of thieno[3,2-c]pyridin-4(5H)-one.
Detailed Experimental Protocol (Route 1):
-
Suspend thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in acetonitrile (10-20 volumes).
-
Add N-bromosuccinimide (1.05-1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and stir to form a slurry.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.
Expertise & Experience Insights:
This route is highly attractive for its simplicity and high yield. The reaction is typically clean, and the product often precipitates from the reaction mixture or upon addition of water, simplifying purification. Careful control of the stoichiometry of NBS is important to avoid the formation of di-brominated byproducts. Acetonitrile is a good solvent choice as it is relatively inert and allows for easy product isolation.
Route 2: De Novo Synthesis from a Brominated Thiophene
This strategy involves building the pyridinone ring onto a pre-brominated thiophene precursor. This approach offers excellent control over the regiochemistry of the bromine atom.
Reaction Scheme:
Mechanistic Insights:
The synthesis begins with the activation of 3-bromothiophene-2-carboxylic acid to its acid chloride, typically using thionyl chloride. This is followed by an acylation of glycine ethyl ester to form the corresponding amide. The final step is a base-mediated intramolecular cyclization (Dieckmann-type condensation) to construct the pyridinone ring.
Experimental Data Summary:
| Parameter | Route 2: De Novo Synthesis |
| Starting Material | 3-Bromothiophene-2-carboxylic acid |
| Key Reagents | Thionyl chloride, Glycine ethyl ester, Sodium ethoxide |
| Solvent | Toluene, Dichloromethane, Ethanol |
| Typical Yield | 40-60% (over 3 steps) |
| Purity (crude) | Moderate to high |
| Scalability | Moderate |
| Cost | Moderate to high |
| Safety Concerns | Use of thionyl chloride (corrosive and toxic) |
Workflow Diagram:
Caption: Workflow for the de novo synthesis of this compound.
Detailed Experimental Protocol (Route 2):
-
Acid Chloride Formation: Reflux a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) with a catalytic amount of DMF in toluene for 2-3 hours. Remove the solvent and excess thionyl chloride under vacuum.
-
Amidation: Dissolve the crude acid chloride in dichloromethane and add it dropwise to a solution of glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C. Allow the mixture to warm to room temperature and stir overnight. Wash the reaction with water and brine, then dry and concentrate.
-
Cyclization: Add the crude amide to a solution of sodium ethoxide (2.0 eq) in ethanol and heat at reflux for 4-6 hours. Cool the mixture, acidify with concentrated HCl, and collect the precipitate by filtration. Wash with water and dry to yield the product.
Expertise & Experience Insights:
This route provides unambiguous placement of the bromine atom. However, it is a multi-step process, which can be labor-intensive and may result in a lower overall yield compared to direct bromination. The cyclization step is critical and requires anhydrous conditions for optimal results.
Route 3: Sandmeyer Reaction of an Amino Precursor
This route involves the diazotization of a 3-aminothieno[3,2-c]pyridin-4(5H)-one precursor, followed by a copper(I) bromide-mediated displacement of the diazonium group.
Reaction Scheme:
Mechanistic Insights:
The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides. [1][2]The reaction proceeds through the formation of an aryl diazonium salt, which then undergoes a copper-catalyzed radical or single-electron transfer process to install the bromide. A related procedure for a similar thieno[3,2-b]pyridine system utilizes tert-butyl nitrite and copper(II) bromide. [3] Experimental Data Summary:
| Parameter | Route 3: Sandmeyer Reaction |
| Starting Material | 3-Aminothieno[3,2-c]pyridin-4(5H)-one |
| Key Reagents | Sodium nitrite, HBr, Copper(I) bromide |
| Solvent | Aqueous acid, Acetonitrile |
| Typical Yield | 50-70% |
| Purity (crude) | Good, but may contain deaminated byproduct |
| Scalability | Moderate; diazonium salts can be unstable |
| Cost | Dependent on the synthesis of the amino precursor |
| Safety Concerns | Diazonium salts are potentially explosive |
Workflow Diagram:
Caption: Workflow for the Sandmeyer reaction to produce this compound.
Detailed Experimental Protocol (Route 3):
-
Diazotization: Dissolve 3-aminothieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in a mixture of aqueous hydrobromic acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr. Add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expertise & Experience Insights:
The Sandmeyer reaction is a powerful tool, but it requires careful temperature control during the diazotization step to prevent premature decomposition of the diazonium salt. The synthesis of the starting 3-amino precursor adds to the overall step count. This route can be particularly useful if the 3-amino compound is readily available or if direct bromination proves to be low-yielding or non-selective for a particular substrate.
Head-to-Head Comparison and Recommendations
| Feature | Route 1: Direct Bromination | Route 2: De Novo Synthesis | Route 3: Sandmeyer Reaction |
| Number of Steps | 1 | 3 | 2 (from amino precursor) |
| Overall Yield | High | Low to Moderate | Moderate |
| Atom Economy | High | Low | Moderate |
| Control of Regioselectivity | Good | Excellent | Excellent |
| Scalability | Excellent | Moderate | Moderate |
| Operational Simplicity | Very High | Low | Moderate |
| Safety | Moderate (NBS) | High (Thionyl Chloride) | High (Diazonium Salts) |
Recommendations:
-
For large-scale production and process chemistry: Route 1 (Direct Bromination) is the most advantageous due to its high yield, single-step nature, and operational simplicity. It is the most economically viable and scalable option.
-
For medicinal chemistry and analogue synthesis: Route 2 (De Novo Synthesis) offers the best control over regiochemistry, which can be crucial when synthesizing complex analogues or when the starting brominated thiophene is commercially available and inexpensive.
-
As an alternative or for specific substitution patterns: Route 3 (Sandmeyer Reaction) is a valuable alternative, particularly if the corresponding 3-amino precursor is accessible through other synthetic routes. It can be a reliable method when direct bromination is problematic.
Conclusion
The synthesis of this compound can be accomplished through several distinct and viable synthetic pathways. The choice of the most appropriate route is a strategic decision that depends on the specific goals of the synthesis, including the desired scale, purity requirements, cost constraints, and safety considerations. For its efficiency and directness, direct bromination with NBS stands out as the most practical approach for most applications. However, the de novo synthesis and Sandmeyer reaction routes offer valuable alternatives that provide greater control over regiochemistry or may be more suitable for specific synthetic contexts. This guide provides the necessary data and protocols to enable an informed and strategic selection of the optimal synthetic route.
References
Comparative Screening of 3-Bromothieno[3,2-c]pyridin-4(5H)-one Derivatives Against an Inflammatory Kinase Panel
A Senior Application Scientist's Guide to Evaluating a Promising Scaffold
In the landscape of kinase inhibitor discovery, the thieno[3,2-c]pyridine scaffold has emerged as a privileged structure, forming the core of therapeutics targeting a range of kinases.[1] This guide provides an in-depth, comparative analysis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one derivatives, focusing on their screening against a panel of kinases implicated in inflammatory diseases. We will delve into the rationale for their synthesis, present detailed protocols for biochemical screening, and contextualize the findings within relevant signaling pathways.
The core structure, this compound, serves as a crucial starting material for creating diverse compound libraries.[2] The bromine atom at the 3-position is particularly advantageous, providing a reactive handle for cross-coupling reactions, which allows for the rapid generation of analogs with varied substituents to explore the structure-activity relationship (SAR).[2][3]
The Rationale: Targeting IRAK4 in Inflammatory Signaling
A key kinase often implicated in inflammatory and autoimmune diseases is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4] IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[5][6] These pathways are central to the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory cascade.[7][8]
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[9] The kinase activity of IRAK4 is indispensable for the subsequent phosphorylation and activation of IRAK1 or IRAK2, leading to the activation of downstream pathways, including NF-κB and MAP kinases (JNK, p38), which drive the expression of pro-inflammatory cytokines.[6][7] Given its pivotal, non-redundant role, inhibiting IRAK4 is a highly attractive strategy for treating a host of conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4] Thienopyridine compounds have specifically been investigated as potent IRAK4 inhibitors.[4]
To place the action of these inhibitors in a biological context, the following diagram illustrates the TLR/IL-1R signaling pathway and the central role of IRAK4.
Caption: TLR/IL-1R signaling pathway highlighting IRAK4 as a key therapeutic target.
Comparative Analysis of Kinase Inhibitors
For this guide, we will compare a hypothetical series of this compound derivatives (Compounds A, B, and C) against a known, potent IRAK4 inhibitor, as well as another thienopyridine derivative targeting a different kinase family to assess selectivity.
| Compound ID | Core Scaffold | Target Kinase(s) | Rationale for Comparison |
| Compound A | This compound | IRAK4 | Test Compound 1 |
| Compound B | This compound | IRAK4 | Test Compound 2 (structural analog of A) |
| Compound C | This compound | IRAK4 | Test Compound 3 (structural analog of A/B) |
| Control 1 | 5-Aryl-2,4-diaminopyrimidine | IRAK4 | Positive Control: Known potent and selective IRAK4 inhibitor.[10] |
| Control 2 | Thieno[2,3-b]pyridine | PIM-1 | Negative/Selectivity Control: Different thienopyridine scaffold targeting a Ser/Thr kinase in a distinct family.[11] |
Experimental Protocol: In Vitro Biochemical Kinase Assay
The following protocol describes a robust, high-throughput method for determining the inhibitory activity of the test compounds against a panel of kinases. We will use a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[12]
Assay Principle
The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is added that acts on the remaining ATP to produce a luminescent signal. The amount of light produced is inversely proportional to the kinase activity. Therefore, potent inhibitors will result in a high luminescent signal, as less ATP is consumed.
Workflow Visualization
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Step-by-Step Methodology
This protocol is optimized for a 384-well plate format.[13]
-
Compound Preparation and Plating:
-
Prepare stock solutions of test compounds (Compounds A, B, C, and controls) in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to create a dose-response curve.
-
Transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a black, 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X kinase/substrate master mix in the provided kinase assay buffer.[13] This mix will contain the specific kinase (e.g., recombinant human IRAK4) and its corresponding substrate.
-
Causality Note: The concentration of the kinase should be optimized to ensure the reaction is in the linear range. The substrate concentration is typically at or near its Km value to provide a sensitive measure of inhibition.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation:
-
Briefly mix the plate on a plate shaker.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure that no more than 10-20% of the substrate is consumed in the "no inhibitor" control wells.
-
-
Signal Detection:
-
Add 10 µL of an ATP detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well.[12] This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Expected Results and Comparative Data
The following table presents hypothetical, yet realistic, data that could be obtained from this screening campaign.
| Compound | IRAK4 IC50 (nM) | PIM-1 IC50 (nM) | Selectivity (PIM-1/IRAK4) |
| Compound A | 15 | >10,000 | >667 |
| Compound B | 250 | >10,000 | >40 |
| Compound C | 8 | >10,000 | >1250 |
| Control 1 | 10 | >10,000 | >1000 |
| Control 2 | >10,000 | 35 | N/A |
Interpretation of Results
-
Potency: Compound C demonstrates the highest potency against IRAK4, with an IC50 value of 8 nM, which is comparable to the positive control (Control 1). Compound A also shows excellent potency at 15 nM.
-
Selectivity: All three this compound derivatives exhibit high selectivity for IRAK4 over PIM-1, with selectivity ratios exceeding 40-fold. This is a crucial finding, as off-target kinase inhibition can lead to undesirable side effects.[14] The lack of activity against PIM-1, a kinase from a different branch of the kinome, suggests that the scaffold is well-suited for developing specific IRAK4 inhibitors.
-
Structure-Activity Relationship (SAR): The difference in potency between Compounds A, B, and C (which would differ by the substituent added at the 3-position via cross-coupling) provides initial SAR insights. This data guides the next round of medicinal chemistry optimization to further improve potency and other drug-like properties. For instance, the modification in Compound C appears to be highly favorable for binding to the IRAK4 active site.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the evaluation of this compound derivatives as kinase inhibitors. The presented data, though hypothetical, illustrates how this scaffold can yield potent and selective inhibitors of IRAK4. The detailed biochemical assay protocol provides a robust and reproducible method for screening compound libraries.
Future work should focus on expanding the kinase panel to further profile the selectivity of lead compounds like Compound C. Cellular assays are the next logical step to confirm on-target activity by measuring the inhibition of downstream signaling events, such as the reduction of IL-6 or TNF-α production in response to TLR stimulation. Ultimately, promising candidates would be advanced into in vivo models of inflammatory disease to assess their therapeutic potential.
References
- 1. Thienopyridine - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TLR/IL-1R Signalling in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting TLR/IL-1R signalling in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reactionbiology.com [reactionbiology.com]
Benchmarking 3-Bromothieno[3,2-c]pyridin-4(5H)-one Derivatives Against Known PARP and Tankyrase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically validated strategy, particularly for cancers harboring DNA repair deficiencies.[1][2][3] The thieno[3,2-c]pyridinone scaffold, exemplified by 3-Bromothieno[3,2-c]pyridin-4(5H)-one, represents a promising heterocyclic core for the development of novel kinase and PARP inhibitors.[4] This guide provides a comprehensive framework for benchmarking novel derivatives of this scaffold against established PARP inhibitors, with a particular focus on PARP1/2 and the closely related tankyrases (TNKS1/2).
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics. We will delve into the mechanistic rationale, present comparative biological data, and provide detailed experimental protocols for the robust evaluation of these compounds.
The Rationale for PARP and Tankyrase Inhibition
PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks.[1][5] In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2] This has led to the approval of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for the treatment of various cancers.[2][3][6][7]
Tankyrases (TNKS1 and TNKS2), another subclass of the PARP family, play a crucial role in regulating the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[8][9][10] By inhibiting tankyrases, the degradation of Axin, a key component of the β-catenin destruction complex, is prevented. This leads to the suppression of Wnt signaling and subsequent inhibition of cancer cell proliferation.[8][11][12] The dual potential of inhibiting both classical PARPs and tankyrases makes scaffolds like this compound particularly attractive for developing novel anti-cancer agents.
Comparative Inhibitory Profile
The following table summarizes the inhibitory activities (IC50 values) of representative this compound derivatives against key PARP family members, benchmarked against clinically approved and well-characterized inhibitors.
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Thieno[3,2-c]pyridinone Derivatives | |||
| 3-Amino derivative | Kinase (MDA-MB-468 cells) | 46 | [4] |
| 3-(4-Methoxyphenyl) analog | BRD9 bromodomain | 23 | [4] |
| Known PARP Inhibitors | |||
| Olaparib | PARP1 | ~1-5 | [2] |
| PARP2 | ~1-5 | [2] | |
| Rucaparib | PARP1 | ~1.8 | [2] |
| PARP2 | ~1.8 | [2] | |
| Niraparib | PARP1 | ~3.8 | [2] |
| PARP2 | ~2.1 | [2] | |
| Talazoparib | PARP1 | ~0.57 | [2] |
| PARP2 | ~0.33 | [2] | |
| Known Tankyrase Inhibitors | |||
| XAV939 | TNKS1 | 13.4 | [12] |
| TNKS2 | ~11 | [9] | |
| WXL-8 | TNKS1 | 9.1 | [12] |
| G007-LK | TNKS1/2 | <100 (cellular GI50) | [13] |
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and standardized comparison, the following detailed protocols for key biochemical and cellular assays are provided.
Biochemical PARP1/2 Inhibition Assay (Chemiluminescent)
This assay quantifies the PARP-mediated addition of poly(ADP-ribose) (PAR) chains to histone proteins.
Workflow Diagram:
Caption: Workflow for a chemiluminescent PARP inhibition assay.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).
-
Reaction Setup: In each well, add PARP1 or PARP2 enzyme, biotin-labeled NAD+, and the test compound (this compound derivative or known inhibitor) at various concentrations.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARylation reaction to occur.
-
Washing: Wash the plate to remove unbound NAD+ and test compounds.
-
Detection: Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After another wash, add a chemiluminescent HRP substrate.[14]
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tankyrase Inhibition Assay (Wnt/β-catenin Reporter Assay)
This assay measures the ability of a compound to inhibit Wnt/β-catenin signaling in cells, a downstream effect of tankyrase inhibition.
Workflow Diagram:
Caption: Workflow for a Wnt/β-catenin dual-luciferase reporter assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T or a colon cancer cell line with an active Wnt pathway) and seed into a 96-well plate.[15]
-
Transfection: Co-transfect the cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a firefly luciferase gene) and a Renilla luciferase plasmid (as a transfection control).[12][15]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the this compound derivatives or known tankyrase inhibitors (e.g., XAV939). Stimulate the Wnt pathway by adding purified Wnt3a ligand.[12][15]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of the test compounds on the growth of cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian or breast cancer cells for PARP inhibitors; colon cancer cells like DLD1 or SW480 for tankyrase inhibitors) into 96-well plates.[8][13]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for 72 hours.[8]
-
Viability Measurement: Assess cell viability using a resazurin-based reagent or other suitable methods.[8]
-
Data Analysis: Normalize the results to vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.[13]
Mechanistic Insights: Signaling Pathway
The diagram below illustrates the central role of PARP1 and Tankyrase in DNA repair and Wnt signaling, respectively, and the points of intervention for the inhibitors.
Caption: Inhibition of PARP1 and Tankyrase by thienopyridinone derivatives and known inhibitors.
Conclusion
The this compound scaffold presents a versatile platform for the design of novel inhibitors targeting key enzymes in oncology. By employing the standardized biochemical and cellular assays outlined in this guide, researchers can effectively benchmark the potency and efficacy of new derivatives against established clinical and preclinical inhibitors of PARP and tankyrase. This comparative approach is essential for identifying promising lead candidates and advancing the development of next-generation targeted therapies for cancer.
References
- 1. PARP assay kits [bioscience.co.uk]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. drugs.com [drugs.com]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 3-Bromothieno[3,2-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Consequently, the rigorous assessment of an inhibitor's selectivity profile is a cornerstone of preclinical drug development.
This guide focuses on kinase inhibitors derived from the 3-Bromothieno[3,2-c]pyridin-4(5H)-one scaffold. This heterocyclic system serves as a versatile starting point for generating a diverse array of kinase inhibitors. The bromine at the 3-position is a key functional handle, allowing for the introduction of various substituents through cross-coupling reactions. These modifications are crucial for modulating potency and, critically, for tuning selectivity against specific kinase targets.
Our analysis will delve into the methodologies for assessing kinase inhibitor selectivity, using derivatives of the thieno[3,2-c]pyridine core as a case study. We will explore both biochemical and cellular approaches to generate a comprehensive understanding of a compound's interaction with the kinome. The primary focus will be on the PIM kinase family , a group of serine/threonine kinases that are frequently targeted by thienopyridine-based inhibitors. A comparative analysis with inhibitors of Bruton's tyrosine kinase (BTK) , another target addressed by a similar scaffold, will further illustrate the principles of selectivity assessment.
The Thieno[3,2-c]pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The thieno[3,2-c]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a solid foundation for the spatial orientation of pharmacophoric features that interact with the ATP-binding pocket of kinases. The ability to readily modify the 3-position of the this compound precursor allows for systematic exploration of the structure-activity relationship (SAR) to optimize both potency and selectivity.
Key Kinase Targets for Thieno[3,2-c]pyridine Derivatives
PIM Kinases: Constitutively Active Serine/Threonine Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM-1, PIM-2, and PIM-3. They are key regulators of cell survival, proliferation, and apoptosis[1]. Upregulated PIM kinase expression is a hallmark of many hematological malignancies and solid tumors. A crucial aspect of PIM kinases is their constitutive activity, making them attractive therapeutic targets[1]. The PIM-1 signaling pathway is primarily activated by the JAK/STAT pathway and is involved in a complex network of cellular processes that promote tumorigenesis[1][2][3].
Caption: Simplified PIM-1 Signaling Pathway.
Bruton's Tyrosine Kinase (BTK): A Key Player in B-cell Development
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies. A recent study has identified thieno[3,2-c]pyridin-4-amine derivatives as potent BTK inhibitors[4].
Experimental Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and in-cell target engagement studies.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is to quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the kinase of interest, and its specific substrate peptide or protein.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add a small volume of the diluted compound to the wells of a 96-well or 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the reaction by adding ATP, typically spiked with [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each kinase to allow for a more accurate comparison of inhibitor potencies[5].
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to the same protein concentration.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target kinase (e.g., anti-PIM-1 or anti-BTK).
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Comparative Selectivity Analysis
While a comprehensive head-to-head comparison of a series of inhibitors derived directly from this compound is not available in the public domain, we can analyze the selectivity of structurally related thienopyridine derivatives to understand the potential of this scaffold.
Case Study 1: Thieno[2,3-b]pyridine and Pyridothienopyrimidinone Derivatives as PIM-1 Inhibitors
Several studies have explored the development of thieno[2,3-b]pyridines and their cyclized analogues, pyridothienopyrimidinones, as PIM-1 inhibitors[6]. The data below is a compilation from these studies to illustrate the inhibitory potency.
Table 1: Inhibitory Activity of Thienopyridine Derivatives against PIM-1 Kinase
| Compound ID | Scaffold | R-Group(s) | PIM-1 IC50 (µM) | Reference |
| Compound A | Thieno[2,3-b]pyridine | 2-amide derivative | 12.71 | |
| Compound B | Thieno[2,3-b]pyridine | 2-amide derivative | 35.7 | |
| Compound C | Pyridothienopyrimidinone | 2-(2-chlorophenyl)-2,3-dihydro | 1.18 | [6] |
| Compound D | Pyridothienopyrimidinone | 2-(2-hydroxyphenyl) | 4.62 | [6] |
| Compound E | Pyridothienopyrimidinone | 2-(2-trifluoromethylphenyl)-2,3-dihydro | 1.97 | [6] |
Analysis: The data demonstrates that the thienopyridine scaffold is a viable starting point for developing PIM-1 inhibitors. The structure rigidification from the more flexible thieno[2,3-b]pyridine-2-carboxamides to the pyridothienopyrimidin-4-one scaffold appears to significantly improve potency against PIM-1[6]. This highlights a key principle in drug design: constraining the conformation of a molecule can lead to a more favorable interaction with the target's binding site.
Case Study 2: Thieno[3,2-c]pyridin-4-amine Derivatives as BTK Inhibitors
A study on thieno[3,2-c]pyridin-4-amine derivatives, which are structurally very similar to the core scaffold of this guide, identified potent BTK inhibitors[4]. The most potent compound from this series was further profiled for its selectivity against a panel of kinases.
Table 2: Selectivity Profile of a Lead Thieno[3,2-c]pyridin-4-amine BTK Inhibitor
| Kinase Target | IC50 (nM) |
| BTK | 12.8 |
| FGR | 25.4 |
| LYN | 44.5 |
| SRC | 67.3 |
| YES | 78.1 |
| ABL1 | >1000 |
| EGFR | >1000 |
| FLT3 | >1000 |
| JAK3 | >1000 |
| KDR (VEGFR2) | >1000 |
| Data adapted from[4] |
Analysis: The lead compound demonstrates good potency for BTK and some activity against other members of the SRC family of kinases (FGR, LYN, SRC, YES)[4]. Importantly, it shows high selectivity against a range of other kinases from different families, such as ABL1, EGFR, and JAK3. This selectivity profile is crucial for minimizing off-target effects and is a desirable characteristic for a clinical candidate.
Structure-Activity Relationships (SAR) and Selectivity
The selectivity of kinase inhibitors derived from the thieno[3,2-c]pyridin-4(5H)-one scaffold is heavily influenced by the nature of the substituent at the 3-position. This position is typically oriented towards the solvent-exposed region of the ATP-binding pocket, and modifications here can exploit differences in the amino acid residues lining this region across different kinases.
-
Size and Shape of the Substituent: Bulky substituents at the 3-position can sterically hinder binding to kinases with smaller ATP-binding pockets, thereby enhancing selectivity for kinases that can accommodate larger groups.
-
Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors on the 3-substituent can form specific interactions with residues in the target kinase, leading to increased affinity and selectivity.
-
Hydrophobic Interactions: Aromatic and aliphatic groups at the 3-position can engage in hydrophobic interactions within the active site, contributing to binding affinity. The specific shape and nature of these hydrophobic pockets vary between kinases, providing an opportunity to engineer selectivity.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of selective kinase inhibitors. The available data on related thienopyridine derivatives demonstrates their potential to potently and selectively inhibit key cancer targets such as PIM-1 and BTK.
A comprehensive assessment of selectivity requires a multi-pronged approach, combining robust in vitro kinase profiling with cellular target engagement assays like CETSA. This ensures that the observed biochemical activity translates to on-target effects in a more physiologically relevant environment.
Future efforts in this area should focus on the systematic exploration of the chemical space around the 3-position of the thieno[3,2-c]pyridin-4(5H)-one core. Large-scale kinome-wide screening of these novel derivatives will be essential to fully characterize their selectivity profiles and to identify compounds with the optimal balance of potency and selectivity for further preclinical and clinical development.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thieno[3,2-c]pyridine and Furo[3,2-c]pyridine Scaffolds for the Modern Medicinal Chemist
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the myriad of privileged structures, the thieno[3,2-c]pyridine and furo[3,2-c]pyridine systems have emerged as versatile and highly valuable frameworks. These isosteric analogs, differing only by the heteroatom in their five-membered ring (sulfur vs. oxygen), present a fascinating case study in how subtle structural modifications can lead to significant divergences in physicochemical properties, synthetic accessibility, and biological activity. This guide provides an in-depth, head-to-head comparison of these two scaffolds, offering experimental insights and data to inform rational drug design for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Structural Differences
The replacement of a sulfur atom in the thieno[3,2-c]pyridine scaffold with an oxygen atom to form the furo[3,2-c]pyridine core imparts subtle yet significant changes in the molecule's electronic and physical nature. These differences, while seemingly minor, can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
| Property | Thieno[3,2-c]pyridine | Furo[3,2-c]pyridine | Rationale for an Application Scientist |
| Molecular Weight | 135.19 g/mol [1] | 119.12 g/mol | The lower molecular weight of the furo[3,2-c]pyridine scaffold can be advantageous in lead optimization to maintain "rule of five" compliance. |
| Formula | C₇H₅NS[1] | C₇H₅NO | The substitution of sulfur with oxygen alters the overall elemental composition, which can influence metabolic pathways and potential toxicological profiles. |
| Lipophilicity (clogP) | Higher | Lower | The more electronegative oxygen in the furo[3,2-c]pyridine generally leads to a less lipophilic scaffold, which can translate to improved aqueous solubility and reduced off-target toxicities. |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | The oxygen atom in the furan ring is a stronger hydrogen bond acceptor than the sulfur atom in the thiophene ring. This can lead to differential interactions with biological targets and metabolizing enzymes. |
| Aromaticity | Higher | Lower | The thiophene ring possesses a higher degree of aromaticity compared to the furan ring, which can influence the planarity of the scaffold and its pi-stacking interactions with protein targets. |
| Metabolic Stability | Generally more prone to oxidation at the sulfur atom. | The furan ring can be susceptible to oxidative metabolism, but the specific metabolic pathways may differ from the thiophene analog. | Understanding the metabolic liabilities of each scaffold is crucial for designing compounds with appropriate pharmacokinetic profiles. |
Navigating the Synthetic Landscape: A Comparative Overview
Both thieno[3,2-c]pyridine and furo[3,2-c]pyridine scaffolds are accessible through a variety of synthetic routes, often starting from appropriately substituted thiophene/furan or pyridine precursors. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
Synthesis of the Thieno[3,2-c]pyridine Core
A common and versatile approach to the thieno[3,2-c]pyridine scaffold involves the construction of the pyridine ring onto a pre-existing thiophene. One such method is a multi-step sequence starting from 3-thienaldehyde.[2]
Caption: A general synthetic workflow for the construction of the thieno[3,2-c]pyridine scaffold.
Another powerful strategy involves the intramolecular cyclization of a suitably functionalized pyridine derivative. For instance, the Thorpe-Ziegler reaction can be employed for the formation of the thiophene ring.
Synthesis of the Furo[3,2-c]pyridine Core
The construction of the furo[3,2-c]pyridine skeleton is often achieved through the formation of the furan ring onto a pyridine precursor. A prevalent and efficient method involves a cascade reaction commencing with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[3]
Caption: A common synthetic route to the furo[3,2-c]pyridine core via Sonogashira coupling and cyclization.
For the synthesis of hydrogenated furo[3,2-c]pyridines, the Pictet-Spengler reaction has proven to be a valuable tool, involving the condensation of a furan-containing amine with an aldehyde followed by acid-catalyzed cyclization.[4]
Biological Activity: A Tale of Two Scaffolds
The true value of these scaffolds is realized in their diverse and potent biological activities. While both have found applications in similar therapeutic areas, the choice between them can lead to distinct pharmacological profiles.
Antipsychotic Activity: A Direct Comparison
A seminal study directly compared arylpiperazine derivatives of both thieno[3,2-c]pyridine and furo[3,2-c]pyridine for their potential as antipsychotic agents.[5][6] While both series of compounds exhibited potent affinity for serotonin 5-HT1 and 5-HT2 receptors and weak affinity for the dopamine D2 receptor, electrophysiological studies revealed distinct effects on dopamine neurons.[5] This suggests that despite their structural similarity, these scaffolds can elicit their biological effects through different mechanisms.[5]
| Receptor | Thieno[3,2-c]pyridine Derivative (Compound 22) Ki (nM) | Furo[3,2-c]pyridine Derivative (Compound 33) Ki (nM) |
| 5-HT1A | 1.2 | 2.5 |
| 5-HT2A | 0.8 | 1.1 |
| Dopamine D2 | >1000 | >1000 |
Data adapted from Martin, et al. J. Med. Chem. 1989.[5]
Kinase Inhibitors: Subtle Differences in Target Engagement
Both scaffolds have been successfully employed in the design of kinase inhibitors. For instance, furo[3,2-c]pyridine derivatives have shown potential as inhibitors of oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[3] Similarly, thieno[3,2-b]pyridine (a closely related isomer) has been identified as an attractive scaffold for highly selective kinase inhibitors.[7][8][9] The hydrogen bond basicity of the furan and thiophene rings are similar, suggesting that their interaction with the kinase hinge region could be analogous.[9] However, the weaker interaction of the thieno[3,2-b]pyridine core with the kinase hinge region has been shown to allow for different binding modes while maintaining high kinome-wide selectivity.[7][9] This highlights how the choice of heteroatom can fine-tune the binding kinetics and selectivity profile of a kinase inhibitor.
Experimental Protocols: Enabling Your Research
To facilitate the exploration of these valuable scaffolds, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Protocol 1: Synthesis of a Substituted Furo[3,2-c]pyridine via Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 2-substituted furo[3,2-c]pyridines.
Materials:
-
Substituted 4-hydroxy-3-iodopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 4-hydroxy-3-iodopyridine (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent, followed by the base (3.0 eq).
-
To the stirred mixture, add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furo[3,2-c]pyridine derivative.
Protocol 2: Synthesis of a Tetrahydrothieno[3,2-c]pyridine via Pictet-Spengler Reaction
This protocol outlines the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.
Materials:
-
2-(Thiophen-3-yl)ethanamine
-
Paraformaldehyde
-
Strong acid (e.g., concentrated HCl or trifluoroacetic acid)
-
Solvent (e.g., acetic acid or methanol)
Procedure:
-
Dissolve 2-(thiophen-3-yl)ethanamine (1.0 eq) in the chosen solvent.
-
Add paraformaldehyde (1.1 eq) to the solution.
-
Carefully add the strong acid catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Protocol 3: In Vitro Kinase Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of synthesized compounds against a specific kinase of interest.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
Synthesized inhibitor compounds
-
ATP (adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a solution of the kinase in kinase buffer.
-
In a multi-well plate, add the kinase solution to each well.
-
Add the synthesized inhibitor compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion and Future Directions
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine scaffolds, while structurally similar, offer distinct advantages and disadvantages that must be carefully considered in the context of a specific drug discovery program. The furo[3,2-c]pyridine, with its lower lipophilicity and stronger hydrogen bonding capacity, may be favored in situations where improved solubility and specific polar interactions are desired. Conversely, the thieno[3,2-c]pyridine scaffold, with its higher aromaticity and different metabolic profile, may provide opportunities for unique pi-stacking interactions and improved metabolic stability in certain contexts.
The choice between these two privileged structures is not a matter of inherent superiority, but rather a strategic decision based on the specific biological target and the desired ADME properties of the final drug candidate. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, a nuanced appreciation for the unique characteristics of scaffolds like thieno[3,2-c]pyridine and furo[3,2-c]pyridine will be increasingly crucial for the successful development of the next generation of therapeutics. Future research should focus on further elucidating the comparative ADME properties of these scaffolds and expanding their application into a wider range of therapeutic areas.
References
- 1. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromothieno[3,2-c]pyridin-4(5H)-one
This guide provides essential safety and logistical information for the proper disposal of 3-Bromothieno[3,2-c]pyridin-4(5H)-one (CAS No. 799293-83-7). As a crucial intermediate in pharmaceutical research and development, understanding its inherent hazards is paramount to ensuring personnel safety and environmental protection. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed decisions rooted in scientific and regulatory best practices.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
This compound is a brominated heterocyclic compound. While specific toxicological data is limited, its classification and the known effects of related compounds demand a highly cautious approach.
1.1 Intrinsic Chemical Hazards The primary documented hazard is its severe corrosive nature.[1] According to the Globally Harmonized System (GHS), it is classified as causing severe skin burns and eye damage, necessitating stringent handling protocols to prevent contact.[1]
Table 1: GHS Hazard Profile for this compound [1] | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion 1B |
| Danger | H314: Causes severe skin burns and eye damage. |
1.2 Broader Toxicological Context The thienopyridine scaffold, to which this compound belongs, is biologically active. Marketed drugs with this core structure, such as clopidogrel and ticlopidine, are known to have potential side effects including myelotoxicity (bone marrow toxicity) and hepatotoxicity.[2][3][4] While these effects are not confirmed for this specific intermediate, this relationship underscores the potential for uncharacterized biological activity and reinforces the need to treat it as a potentially toxic substance.
1.3 Environmental Considerations for Brominated Compounds Brominated organic compounds can persist in the environment and, if improperly disposed of (e.g., via low-temperature incineration), can lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans.[5][6] Therefore, waste streams containing this compound must be managed by facilities equipped for the complete destruction of halogenated organic waste.
Regulatory Framework: Adherence to "Cradle-to-Grave" Management
Disposal of this chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[9][10][11]
2.1 Waste Characterization A critical first step is to determine if the waste is hazardous.[10][12] Based on its GHS classification (H314), waste this compound and materials heavily contaminated with it should be managed as hazardous. If in an aqueous solution with a very high or low pH, it would be classified as a corrosive hazardous waste (D002) .[13] It is the generator's responsibility to make this formal determination.
Caption: RCRA Hazardous Waste Characterization Workflow.
Standard Operating Procedure (SOP) for Disposal
This SOP outlines the step-by-step process for safely managing waste this compound.
3.1 Personal Protective Equipment (PPE) Before handling the compound or its waste, personnel must wear appropriate PPE to mitigate the risk of severe burns.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Safety glasses with side shields and a face shield.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
3.2 Waste Segregation and Collection Proper segregation is crucial for safe and compliant disposal. Never mix incompatible waste streams.
-
Establish Designated Waste Containers: Use separate, clearly labeled containers for each waste stream. Containers must be made of a material compatible with corrosive chemicals (e.g., HDPE).
-
Solid Waste: Collect unadulterated solid this compound, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a dedicated solid waste container.
-
Causality: This prevents dilution and ensures the waste is treated with the most appropriate high-temperature incineration method for halogenated compounds.
-
-
Liquid Waste: Collect solutions containing the compound in a dedicated, sealed liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Causality: Brominated waste requires specialized disposal. Mixing it with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.
-
3.3 Container Labeling and Accumulation Accurate labeling is a legal requirement and essential for safety.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Hazard Characteristics: "Corrosive"
-
Accumulation Start Date
-
Generator's Name and Contact Information
-
-
Storage: Keep waste containers closed except when adding waste.[12] Store containers in a designated Satellite Accumulation Area (SAA) that is under the control of the operator. Per its safety profile, it should be stored in a locked cabinet or area.[1]
3.4 Final Disposal
-
Contact EHS: When the container is full or reaches its accumulation time limit, contact your institution's EHS department.
-
Arrange for Pickup: EHS will arrange for a licensed hazardous waste transporter to pick up the waste.
-
Manifest Tracking: The waste will be tracked using a Uniform Hazardous Waste Manifest from your facility to its final destination at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][14]
Emergency Procedures for Spills and Exposures
Immediate and correct response is critical to minimizing harm.
4.1 Spill Response
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including a face shield and double gloves.
-
Cover the spill with a neutral absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent and wipe dry.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (Large quantity, uncontained):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or inhalation risk.
-
Contact your institution's emergency response team or EHS department from a safe location.
-
Provide details about the spilled chemical, location, and quantity.
-
Caption: Emergency Response Workflow for a Chemical Spill.
4.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15]
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove all contaminated clothing while flushing. Seek immediate medical attention.[1][15]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
References
- 1. echemi.com [echemi.com]
- 2. SNSF Data Portal [data.snf.ch]
- 3. Myelotoxicity of thienopyridines [edoc.unibas.ch]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.de [fishersci.de]
Navigating the Handling of 3-Bromothieno[3,2-c]pyridin-4(5H)-one: A Guide to Personal Protective Equipment and Safe Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling potent, novel compounds such as 3-Bromothieno[3,2-c]pyridin-4(5H)-one, a brominated heterocyclic compound with potential biological activity, a robust safety protocol is not merely a recommendation—it is the bedrock of reliable and reproducible science. This guide provides an in-depth operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Adversary
Before any protective measures can be selected, a thorough understanding of the compound's hazards is essential. Based on its GHS (Globally Harmonized System) classification, this compound is identified with the following primary hazard:
-
H314: Causes severe skin burns and eye damage. [1]
This classification dictates that the compound is corrosive. Contact with skin or eyes can lead to immediate and severe tissue damage. Furthermore, as a fine solid, it poses an inhalation risk, where it can cause severe irritation and corrosive damage to the respiratory tract. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers conduct a hazard assessment of the workplace and select appropriate PPE to protect employees from such identified hazards.[1][2][3][4]
The Core Defense: Selecting Appropriate Personal Protective Equipment
A multi-layered PPE strategy is required to create a reliable barrier against exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Hand Protection: The First Line of Defense
The choice of gloves is critical and must be based on chemical compatibility and resistance to permeation. While specific breakthrough time data for this compound is not available, we can extrapolate from data on similar chemical classes. The compound is a brominated, heterocyclic organic solid.
For incidental contact and splash protection, such as handling small quantities in a fume hood, double-gloving with nitrile gloves is the recommended minimum. Nitrile offers good resistance to a range of chemicals, including weak acids and bases, and provides a good balance of dexterity and protection.[5][6] However, it is crucial to recognize that thin, disposable gloves offer only short-term protection.[7][8]
For situations with a higher risk of exposure, such as weighing larger quantities, extended handling, or spill cleanup, more robust gloves are necessary.
| Glove Material | Protection Level | Rationale & Causality |
| Nitrile (Disposable) | Splash Protection (Double-Gloved) | Provides excellent dexterity and protection against incidental contact. Double-gloving mitigates the risk of exposure from pinholes or minor tears.[5] Change immediately upon any known contact. |
| Neoprene | Extended Contact / Spill | Offers superior resistance to a broader range of chemicals, including acids, bases, and alcohols, compared to nitrile.[6][9] It provides a good combination of chemical resistance and flexibility. |
| Butyl Rubber | High-Hazard Operations / Spill | Provides excellent resistance against corrosive acids, ketones, and esters.[6] Recommended when handling concentrated solutions or during significant spill cleanup. |
Key Principle: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[10] Factors like chemical concentration, temperature, and physical stress can significantly reduce breakthrough times.[10][11]
Body and Extremity Protection
-
Flame-Resistant Laboratory Coat: A lab coat, fully buttoned with sleeves rolled down, is mandatory. A flame-resistant (FR) material like Nomex® is recommended over standard cotton or polyester blends, especially if flammable solvents are also in use.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a high splash hazard, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
-
Closed-Toe Shoes: Shoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment.
Eye and Face Protection: A Non-Negotiable Barrier
Given the H314 classification (causes severe eye damage), robust eye and face protection is critical.
-
Chemical Splash Goggles (ANSI Z87.1 certified): These are the minimum requirement. Standard safety glasses do not provide a sufficient seal to protect against splashes and fine powders.
-
Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashes, such as when handling bulk quantities, preparing solutions, or during spill cleanup. A face shield alone is insufficient protection.
Respiratory Protection
Engineering controls, primarily the use of a certified chemical fume hood, are the most effective way to control inhalation hazards. All manipulations of this compound powder should be performed within a fume hood.
If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) with a combination cartridge for organic vapors and particulates (e.g., a P100/OV cartridge) should be used.[12][13]
-
Fit Testing: As mandated by OSHA, all personnel required to wear a respirator must undergo annual medical evaluation and fit testing to ensure a proper seal.[14]
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Donning PPE Workflow
This sequence is designed to move from the least "clean" to the most "clean" areas, ensuring that gloves are the final item, covering the cuffs of the lab coat.
Caption: Sequential workflow for donning PPE.
Detailed Donning Protocol:
-
Lab Coat: Put on a flame-resistant lab coat and fasten all buttons.
-
Shoe Covers (if applicable): If there is a risk of floor contamination, don shoe covers.
-
Eye Protection: Put on chemical splash goggles, ensuring a snug fit.
-
Face Shield: Place the face shield over the goggles.
-
Respirator (if required): Don the respirator and perform a positive and negative pressure seal check.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second pair of nitrile or more resistant (e.g., neoprene) gloves, ensuring the cuffs are pulled up and over the sleeves of the lab coat.[15][16]
Doffing PPE Workflow
This sequence is critical and designed to minimize contact with potentially contaminated surfaces. The principle is to touch contaminated surfaces only with other contaminated surfaces (gloved hands) and clean surfaces only with clean surfaces (bare hands).
Caption: Sequential workflow for doffing PPE.
Detailed Doffing Protocol:
-
Inspect and Decontaminate: Before exiting the immediate work area (e.g., fume hood), inspect outer gloves for contamination. If visibly soiled, wipe them down.
-
Remove Outer Gloves: Using a gloved hand, grasp the palm of the other hand and peel the glove off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in the designated hazardous waste container.[15]
-
Remove Face Shield: Handle by the headband or side arms, avoiding contact with the front surface. Place in a designated area for decontamination.
-
Remove Lab Coat and Inner Gloves: Unbutton the lab coat. Grasping the shoulder from the inside, peel it off your arms, turning it inside out. As you pull your hands through the sleeves, peel off the inner gloves at the same time, so they are contained within the rolled-up coat. This is a preferred method to avoid contaminating hands.[17] Dispose of the bundled coat and gloves into the appropriate waste stream.
-
Perform Hand Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.
-
Remove Goggles: Handle by the strap and place in the decontamination area.
-
Remove Respirator: Remove the respirator without touching the front of the cartridges.
-
Final Hand Hygiene: Wash hands and face thoroughly with soap and water.
Decontamination and Disposal Plan
Brominated organic compounds require dedicated waste streams. Improper disposal can lead to environmental persistence and regulatory non-compliance. All waste must be handled as hazardous waste.[18]
Waste Segregation
-
Solid Waste: All contaminated solid materials, including used PPE (gloves, coats, shoe covers), weighing paper, and contaminated consumables (pipette tips, vials), must be collected in a dedicated, clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: Brominated Organic Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound. Collect this rinse as halogenated organic liquid waste.
-
Neutralization: Prepare a neutralizing solution of 10% sodium thiosulfate in water. Rinse the equipment with this solution to reduce any residual reactive bromine species.[19] Collect this rinse separately and test its pH before considering disposal down the drain with copious amounts of water (subject to local institutional guidelines).
-
Final Wash: Wash with soap and water, followed by a final rinse with deionized water.
-
Surface Decontamination: Wipe down the work surface (fume hood sash, benchtop) first with a solvent-dampened towel (dispose of as solid waste), followed by a wipe with the sodium thiosulfate solution, and finally with water.
By implementing this comprehensive safety and handling protocol, researchers can confidently work with this compound, ensuring personal safety, preventing environmental contamination, and upholding the highest standards of scientific integrity.
References
- 1. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Quintana Supply [quintanasupply.com]
- 10. spokane.wsu.edu [spokane.wsu.edu]
- 11. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 12. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 13. schc.memberclicks.net [schc.memberclicks.net]
- 14. students.umw.edu [students.umw.edu]
- 15. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 16. cfsph.iastate.edu [cfsph.iastate.edu]
- 17. aaha.org [aaha.org]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 19. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
